5-Methoxyoxazole-2-carboxylic acid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-methoxy-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-9-3-2-6-4(10-3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQPUUJFEKIRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methoxyoxazole-2-carboxylic Acid: A Comprehensive Physicochemical Profile for Researchers
For Immediate Release
This technical guide provides a detailed overview of the core physicochemical properties of 5-Methoxyoxazole-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document compiles available data on its fundamental chemical and physical characteristics and outlines standardized experimental protocols for their determination.
Core Physicochemical Properties
This compound, identified by the CAS Number 439109-82-7, possesses a molecular formula of C₅H₅NO₄ and a molecular weight of 143.10 g/mol .[1][2] A summary of its key physicochemical properties is presented in the table below. It is important to note that while some predicted values are available, experimental data for several parameters are not readily found in public databases.
| Property | Value | Data Type |
| Molecular Formula | C₅H₅NO₄ | N/A |
| Molecular Weight | 143.10 g/mol | Calculated |
| CAS Number | 439109-82-7 | N/A |
| Boiling Point | 318.4 ± 34.0 °C at 760 mmHg | Predicted[3][4] |
| Melting Point | Data not available | N/A |
| pKa | Data not available | N/A |
| logP (XlogP) | 0.5 | Predicted[4] |
| Solubility | Data not available | N/A |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard laboratory protocols applicable to the characterization of this compound and similar small molecules.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a critical indicator of its purity. The capillary method is a widely used technique for this purpose.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if known).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. For a pure substance, this range is typically narrow (0.5-2°C).[1]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard and accurate method for its determination.[5][6]
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standard pH buffers for calibration
Procedure:
-
Calibrate the pH meter using at least two standard buffer solutions.
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a suitable co-solvent if solubility is low).
-
Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Record the initial pH of the solution.
-
Add the standardized strong base titrant in small, precise increments from the burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[5]
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the classical and a widely accepted technique for its experimental determination, as outlined in OECD Guideline 107.[3]
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary for phase separation)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
Procedure:
-
Prepare pre-saturated solvents by shaking n-octanol and water (or buffer) together for 24 hours and then allowing the layers to separate.
-
Prepare a stock solution of this compound in either the pre-saturated n-octanol or the aqueous phase. The concentration should be low enough to ensure it is below the solubility limit in both phases.
-
Add a known volume of the stock solution and a known volume of the other phase to a separatory funnel or centrifuge tube.
-
Stopper the vessel and shake it vigorously for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. Centrifugation may be used to facilitate this process.
-
Carefully withdraw an aliquot from each phase, ensuring no cross-contamination.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a fundamental property that influences a drug's absorption and formulation. The shake-flask method is a reliable approach to determine thermodynamic solubility.
Apparatus:
-
Vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Filtration or centrifugation equipment to separate solid from the solution
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous medium (e.g., water or a specific pH buffer).
-
Seal the vials and place them on a shaker in a constant temperature bath (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant and separate the dissolved compound from any remaining solid particles by filtration or centrifugation.
-
Dilute the clear solution as necessary and determine the concentration of the dissolved compound using a validated analytical method.
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of the partition coefficient (logP) using the shake-flask method.
Caption: Workflow for logP Determination via Shake-Flask Method.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-Methoxyoxazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed, hypothetical structure elucidation based on predicted spectroscopic data, established analytical techniques, and known synthetic routes for similar oxazole derivatives. This guide serves as a practical framework for researchers engaged in the characterization of novel heterocyclic compounds.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The oxazole ring is a key structural motif in various biologically active molecules. The presence of both a methoxy and a carboxylic acid group suggests that this compound may exhibit interesting chemical and pharmacological properties. Accurate structure elucidation is the cornerstone of understanding its reactivity, potential biological targets, and for its use in further chemical synthesis.
This guide will cover the predicted spectroscopic data (NMR, IR, and Mass Spectrometry), a plausible synthetic pathway, and the logical workflow for confirming the structure of this compound.
Predicted Physicochemical Properties
A summary of the basic molecular properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₄ | [Calculated] |
| Molecular Weight | 143.10 g/mol | [Calculated] |
| CAS Number | 439109-82-7 | [Vendor Information] |
| Predicted Boiling Point | 318.4 ± 34.0 °C | [Vendor Information] |
Spectroscopic Data for Structure Elucidation
The following sections detail the predicted and expected spectroscopic data for this compound, which are crucial for its structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The predicted ¹H NMR spectrum of this compound in a standard solvent like DMSO-d₆ would be expected to show three distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.0 | Singlet | 1H | H-4 (oxazole ring) |
| ~3.9 | Singlet | 3H | -OCH₃ |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.
The predicted ¹³C NMR spectrum would display five signals, corresponding to each of the unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~162 | C=O (carboxylic acid) |
| ~158 | C-5 (oxazole ring) |
| ~145 | C-2 (oxazole ring) |
| ~110 | C-4 (oxazole ring) |
| ~58 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 2500-3300 | Broad | O-H | Stretching (Carboxylic acid dimer) |
| 1700-1730 | Strong | C=O | Stretching (Carboxylic acid) |
| 1600-1650 | Medium | C=N | Stretching (Oxazole ring) |
| 1050-1250 | Strong | C-O | Stretching (Methoxy and ether-like in ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions.
| m/z | Interpretation |
| 143 | [M]⁺ (Molecular ion) |
| 128 | [M - CH₃]⁺ |
| 98 | [M - COOH]⁺ |
| 70 | [M - COOH - CO]⁺ |
Proposed Synthesis and Experimental Protocols
As no specific synthesis for this compound is readily available in the literature, a plausible route is proposed based on established methods for oxazole synthesis. The Robinson-Gabriel synthesis provides a robust method for the formation of the oxazole ring.
Proposed Synthetic Pathway
The proposed synthesis starts from commercially available methyl 2-amino-3-methoxypropanoate.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocols
Step 1: Acylation of Methyl 2-amino-3-methoxypropanoate
-
Dissolve methyl 2-amino-3-methoxypropanoate (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-acetamido-3-methoxypropanoate.
Step 2: Oxidation to the α-keto ester
-
Dissolve the product from Step 1 in a suitable solvent such as toluene.
-
Add an excess of an oxidizing agent, for example, activated manganese dioxide (MnO₂).
-
Reflux the mixture for 24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the oxidizing agent.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain methyl 2-acetamido-3-methoxy-3-oxopropanoate.
Step 3: Robinson-Gabriel Cyclodehydration
-
Treat the α-keto ester from Step 2 with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture gently to facilitate the cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield crude methyl 5-methoxyoxazole-2-carboxylate.
-
Purify the product by column chromatography.
Step 4: Hydrolysis to this compound
-
Dissolve the purified ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Structure Elucidation Workflow
The logical process for elucidating the structure of a novel compound like this compound involves a combination of spectroscopic techniques.
Caption: Logical workflow for structure elucidation.
Conclusion
While direct experimental data for this compound is not widely published, its structure can be confidently assigned through a combination of predictive spectroscopic methods and comparison with related known compounds. The methodologies and workflows presented in this guide provide a robust framework for the synthesis and characterization of this and other novel heterocyclic molecules, which is of significant value to the fields of organic synthesis and drug discovery. The proposed synthetic route offers a practical approach for obtaining this compound for further study.
Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide
Introduction
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Methoxyoxazole-2-carboxylic acid (CAS No: 439109-82-7). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers and scientists in the fields of medicinal chemistry, drug development, and analytical chemistry, aiding in the identification and characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic values for this compound. These predictions are derived from the analysis of its chemical structure, including the effects of the methoxy, oxazole, and carboxylic acid functional groups, and by comparison with data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~7.0 - 6.8 | Singlet | 1H | Oxazole Ring Proton (C4-H) |
| ~3.9 - 3.7 | Singlet | 3H | Methoxy Group (-OCH₃) |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165 - 160 | Carboxylic Acid Carbonyl (C=O) |
| ~160 - 155 | Oxazole Ring Carbon (C5) |
| ~150 - 145 | Oxazole Ring Carbon (C2) |
| ~100 - 95 | Oxazole Ring Carbon (C4) |
| ~60 - 55 | Methoxy Carbon (-OCH₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| 1720 - 1680 | Strong | C=O Stretch | Carboxylic Acid |
| 1650 - 1590 | Medium | C=N Stretch | Oxazole Ring |
| 1580 - 1450 | Medium | C=C Stretch | Oxazole Ring |
| 1300 - 1200 | Strong | C-O Stretch | Methoxy Group & Carboxylic Acid |
| 1100 - 1000 | Medium | C-O-C Stretch | Methoxy Ether |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 143 | [M]⁺ (Molecular Ion) |
| 128 | [M - CH₃]⁺ |
| 98 | [M - COOH]⁺ |
| 70 | [M - COOH - CO]⁺ |
Note: Fragmentation patterns can be complex and may vary depending on the ionization method used.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400 cm⁻¹.
-
-
Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition :
-
ESI : Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.
-
EI : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Technical Dossier: 5-Methoxyoxazole-2-carboxylic Acid and Its Benzoxazole Analogue
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Chemical Identification and Properties
While a specific CAS number for 5-Methoxyoxazole-2-carboxylic acid could not be located, the key identifiers for its benzoxazole counterpart are well-documented.
Table 1: Chemical Identifiers and Molecular Formula
| Compound Name | CAS Number | Molecular Formula |
| 5-Methoxy-1,3-benzoxazole-2-carboxylic acid | 49559-68-4[1] | C₉H₇NO₄[1][2] |
Table 2: Physicochemical Properties of 5-Methoxy-1,3-benzoxazole-2-carboxylic acid
| Property | Value |
| Molecular Weight | 193.16 g/mol [1] |
| Appearance | Solid[2] |
| InChI Key | SNQUKJWKYRHONV-UHFFFAOYSA-N[2] |
| SMILES | COC1=CC2=C(C=C1)OC(=N2)C(=O)O[1] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, general methods for the synthesis of substituted oxazoles from carboxylic acids have been reported. One such method involves the reaction of a carboxylic acid with an isocyanoacetate in the presence of a triflylpyridinium reagent. This transformation proceeds through an in-situ generated acylpyridinium salt.
A plausible synthetic route for related oxazole compounds can be visualized as a two-step process. The initial step involves the activation of a carboxylic acid, which then reacts with a suitable isocyanide derivative to form the oxazole ring.
Figure 1. A generalized workflow for the synthesis of substituted oxazoles from carboxylic acids.
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound, the oxazole and benzoxazole scaffolds are present in numerous biologically active molecules. For instance, other oxazole-containing compounds have been investigated for their roles as antitumor agents. The structural similarity to these compounds suggests that this compound and its derivatives could be of interest in drug discovery and development.
Conclusion
The requested compound, this compound, is not well-characterized in the scientific literature, with no readily available CAS number or detailed experimental data. However, the closely related compound, 5-Methoxy-1,3-benzoxazole-2-carboxylic acid, is well-documented. The information provided in this guide on the benzoxazole analogue can serve as a valuable starting point for researchers interested in the synthesis and potential applications of novel oxazole derivatives. Further research is required to synthesize and characterize this compound and to explore its physicochemical and biological properties.
References
Solubility profile of 5-Methoxyoxazole-2-carboxylic acid in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of 5-Methoxyoxazole-2-carboxylic acid and outlines detailed experimental protocols for its determination in common laboratory solvents. Given the importance of solubility in drug discovery and development, this document serves as a foundational resource for researchers working with this and similar chemical entities.
Introduction to this compound and its Solubility
This compound is a heterocyclic organic compound featuring an oxazole ring, a carboxylic acid group, and a methoxy group. The interplay of these functional groups dictates its physicochemical properties, most notably its solubility. The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation, suggesting pH-dependent aqueous solubility. The methoxy and oxazole groups contribute to the molecule's polarity. Understanding the solubility of this compound is crucial for various applications, including reaction chemistry, purification, formulation development, and assessing its potential as a bioactive agent. Poor solubility is a primary reason for the failure of promising drug candidates, making early and accurate solubility assessment a critical step in the research and development pipeline.
Predicted Solubility in Common Laboratory Solvents
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the carboxylic acid group, capable of hydrogen bonding, suggests that this compound will exhibit some solubility in polar protic solvents. The solubility in aqueous solutions is expected to be significantly influenced by pH; in basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. As the carbon chain length of alcohols increases, the solubility of the compound is expected to decrease.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are capable of accepting hydrogen bonds and have a high dielectric constant, making them good solvents for a wide range of organic compounds. It is anticipated that this compound will show good solubility in polar aprotic solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and the oxazole ring, this compound is expected to have very low solubility in nonpolar solvents.
Experimental Protocol for Quantitative Solubility Determination
A reliable method for determining the equilibrium solubility of a compound is the shake-flask method, which is considered the gold standard.[1] This protocol can be adapted for various solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, pH 7.4 buffer, methanol, ethanol, DMSO, acetonitrile, hexane)
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical method.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25°C or 37°C).[1] Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a syringe filter. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.[1]
-
Sample Preparation for Analysis: Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.
Data Presentation: Solubility of this compound
The following table structure should be used to report the experimentally determined solubility data for clear and consistent presentation.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis | Notes |
| Water | 25 | HPLC | ||
| pH 7.4 Phosphate Buffer | 37 | HPLC | Simulates physiological conditions | |
| Methanol | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Hexane | 25 | HPLC | ||
| Toluene | 25 | HPLC |
Workflow for Solubility Profile Determination
The following diagram illustrates the logical workflow for determining the solubility of a novel compound like this compound.
References
Theoretical Modeling and Computational Analysis of 5-Methoxyoxazole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical modeling and computational analysis of 5-Methoxyoxazole-2-carboxylic acid. While direct experimental and extensive computational data for this specific molecule are limited in publicly accessible literature, this document establishes a robust framework for its analysis. By drawing parallels with closely related oxazole and benzoxazole derivatives, we outline the key physicochemical properties, propose detailed methodologies for its computational investigation, and discuss potential biological activities. This guide serves as a foundational resource for researchers and professionals in drug discovery and development, offering a paradigmatic approach to the characterization of novel small molecules. All quantitative data is presented in structured tables, and logical workflows are visualized using the DOT language.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a focal point of research in medicinal chemistry. This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation. This guide outlines a systematic approach to its theoretical and computational characterization, providing a roadmap for future research and development.
Physicochemical Properties
A foundational aspect of any new chemical entity's profile is its fundamental physicochemical properties. For this compound, the following information has been compiled from available chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₄ | [1][2] |
| Molecular Weight | 143.10 g/mol | [1][2] |
| CAS Number | 439109-82-7 | [1] |
| Boiling Point | 318.4 ± 34.0 °C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, dry and sealed | [1][2] |
Theoretical Modeling and Computational Chemistry
Due to the absence of specific published studies on this compound, we propose a computational workflow based on established methods for analogous compounds, such as 5-Benzoxazolecarboxylic acid and other heterocyclic carboxylic acids.[3][4]
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.
3.1.1. Proposed Experimental Protocol: DFT Calculation
-
Software: Gaussian 16 or a similar quantum chemistry software package.[4]
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3]
-
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.[3]
-
Geometry Optimization: The molecular structure of this compound will be optimized to its lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies will be calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.
-
Calculation of Electronic Properties: Key electronic properties such as Frontier Molecular Orbitals (HOMO and LUMO), global reactivity descriptors, and Molecular Electrostatic Potential (MEP) will be calculated.[3]
3.1.2. Predicted Data from DFT (Hypothetical)
The following table presents hypothetical data that would be obtained from the proposed DFT calculations, with values informed by studies on similar molecules.
| Parameter | Predicted Value/Observation | Significance |
| HOMO-LUMO Gap | ~5-6 eV | Indicates electronic stability and low reactivity. |
| Dipole Moment | ~2-4 Debye | Reflects the molecule's polarity. |
| MEP Analysis | Negative potential around carboxylic oxygen and oxazole nitrogen atoms. | Identifies sites for electrophilic attack and hydrogen bonding. |
| Vibrational Frequencies | C=O stretch (~1700-1750 cm⁻¹), C-O-C stretch (~1200-1300 cm⁻¹), O-H stretch (~2500-3300 cm⁻¹) | Allows for comparison with experimental IR spectra. |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
3.2.1. Proposed Experimental Protocol: Molecular Docking
-
Target Selection: Based on the activities of similar oxazole derivatives, potential biological targets could include cyclooxygenase (COX) enzymes, Janus kinase 2 (JAK2), or various bacterial enzymes.
-
Software: AutoDock Vina, GOLD Suite, or similar docking software.
-
Ligand Preparation: The 3D structure of this compound, optimized by DFT, will be prepared by adding polar hydrogens and assigning appropriate charges.
-
Receptor Preparation: The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added.
-
Docking Simulation: The ligand will be docked into the active site of the receptor, and the binding affinity and interactions will be analyzed.
Potential Biological Activity and Signaling Pathways
Based on the known biological activities of structurally related oxazole and isoxazole derivatives, this compound could potentially be investigated for several therapeutic areas.
Anti-inflammatory Activity
Many oxazole and isoxazole derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.
Caption: Potential anti-inflammatory signaling pathway.
Anticancer Activity
Certain heterocyclic compounds have been shown to target signaling pathways involved in cancer progression, such as the JAK-STAT pathway.
Caption: Potential anticancer signaling pathway.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.
Caption: Proposed experimental and computational workflow.
Conclusion
While specific research on this compound is not yet prevalent, this technical guide provides a comprehensive framework for its theoretical and computational analysis. By leveraging established methodologies and drawing parallels with structurally similar compounds, researchers can efficiently characterize this molecule's physicochemical properties, predict its biological activities, and identify potential therapeutic applications. The workflows and protocols outlined herein are intended to serve as a valuable resource for the scientific and drug development communities, facilitating further investigation into this promising chemical entity.
References
The Discovery and Therapeutic Potential of Substituted Oxazole Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted oxazole carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and therapeutic applications of this important scaffold. We delve into detailed experimental protocols for their synthesis, explore their mechanisms of action in key signaling pathways, and present a structured summary of their quantitative biological data. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the oxazole core.
Introduction
The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in drug discovery. The incorporation of a carboxylic acid moiety, along with other substituents, on the oxazole ring gives rise to a class of compounds with diverse pharmacological properties. These substituted oxazole carboxylic acids have been investigated for a range of therapeutic applications, including as anti-inflammatory, anti-diabetic, and antimicrobial agents.[1] Their biological activity is often attributed to their ability to mimic endogenous ligands and interact with specific biological targets, such as enzymes and nuclear receptors.
Synthesis of Substituted Oxazole Carboxylic Acids
Several synthetic strategies have been developed for the efficient construction of the substituted oxazole carboxylic acid core. Two of the most prominent methods are the direct synthesis from carboxylic acids and the Van Leusen oxazole synthesis.
Direct Synthesis from Carboxylic Acids
A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, employing a stable triflylpyridinium reagent. This approach offers a broad substrate scope and good functional group tolerance.[2]
Experimental Protocol: General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Acids
-
To a screw-capped vial equipped with a Teflon-coated magnetic stir bar, add the carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and dichloromethane (DCM, 0.1 M).
-
Stir the mixture under a dry nitrogen atmosphere.
-
Add DMAP-Tf (1.3 equiv) to the mixture and continue stirring for 5 minutes at room temperature until all solids dissolve.
-
Add the corresponding isocyanide (1.2 equiv) to the reaction mixture.
-
Place the vial in a preheated oil bath at 40°C and stir for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a classical and versatile method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction proceeds via a [3+2] cycloaddition mechanism.[3]
Experimental Protocol: Van Leusen Reaction for 5-Substituted Oxazoles
-
Suspend potassium carbonate (K2CO3, 2.5 equiv) in methanol (0.1 M) in a suitable reaction vessel.
-
Add the aldehyde (1.0 equiv) and tosylmethyl isocyanide (TosMIC, 1.1 equiv) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 5-substituted oxazole.
Biological Activities and Mechanisms of Action
Substituted oxazole carboxylic acids have demonstrated significant potential in modulating key biological pathways implicated in various diseases.
Phosphodiesterase 4 (PDE4) Inhibition
Certain substituted oxazole carboxylic acids have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the suppression of inflammatory responses. This mechanism makes them attractive candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[6]
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 Inhibition Pathway
Experimental Protocol: In Vitro PDE4B Inhibition Assay
-
Perform the assay in a 96-well plate format.
-
Prepare a reaction mixture containing human recombinant PDE4B enzyme, the test compound (substituted oxazole carboxylic acid) at various concentrations, and a fluorescently labeled cAMP substrate in an appropriate assay buffer.
-
Initiate the enzymatic reaction and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence intensity using a suitable plate reader.
-
Calculate the percent inhibition of PDE4B activity for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
A number of substituted oxazole carboxylic acid derivatives have been identified as dual agonists of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[7][8] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Dual agonism of PPARα and PPARγ offers a promising therapeutic strategy for the treatment of type 2 diabetes and dyslipidemia.[9]
Signaling Pathway of PPARα/γ Agonism
Caption: PPARα/γ Agonism Pathway
Experimental Protocol: PPARα/γ Transactivation Assay
-
Culture a suitable cell line (e.g., HEK293T) in 96-well plates.
-
Co-transfect the cells with expression vectors for the PPARα or PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 response element upstream of a luciferase gene.
-
After transfection, treat the cells with varying concentrations of the test compounds (substituted oxazole carboxylic acids).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold activation of PPARα or PPARγ for each compound concentration and determine the EC50 value (the concentration required to elicit a half-maximal response).
Antimicrobial Activity
Substituted oxazole carboxylic acids have also demonstrated promising activity against a range of bacterial and fungal pathogens.[1] The exact mechanism of their antimicrobial action is still under investigation but is thought to involve the disruption of essential cellular processes in microorganisms.
Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Testing
-
Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative substituted oxazole carboxylic acids.
Table 1: PDE4 Inhibitory Activity of Substituted Oxazole Carboxylic Acids
| Compound ID | Substitution Pattern | PDE4B IC50 (µM) | Reference |
| 1 | 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylic acid | 1.4 | [5] |
| 2 | 2-(3-chlorophenyl)-5-methyloxazole-4-carboxylic acid | 2.8 | [4] |
| 3 | 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid | 9.6 | [4] |
Table 2: PPARα/γ Agonist Activity of Substituted Oxazole Carboxylic Acids
| Compound ID | Substitution Pattern | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |
| 4 | 2-methyl-5-[4-(5-methyl-2-p-tolyloxazol-4-ylmethoxy)benzyl]-1,3-dioxane-2-carboxylic acid | 15 | 5 | [7] |
| 5 | 2-ethoxy-3-[4-(5-methyl-2-phenyloxazol-4-ylmethoxy)phenyl]propanoic acid | 8 | 3 | [8] |
Table 3: Antimicrobial Activity of Substituted Oxazole Carboxylic Acids
| Compound ID | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 6 | 2-(4-chlorophenyl)-5-(thiophen-2-yl)oxazole-4-carboxylic acid | 16 | 32 | 8 | [1] |
| 7 | 5-(furan-2-yl)-2-phenyloxazole-4-carboxylic acid | 32 | 64 | 16 | [1] |
Experimental Workflow
The discovery and development of novel substituted oxazole carboxylic acids typically follow a structured workflow, from initial synthesis to biological evaluation.
Experimental Workflow for Synthesis and Screening
Caption: Drug Discovery Workflow
Conclusion
Substituted oxazole carboxylic acids have emerged as a highly promising class of compounds with significant therapeutic potential. Their synthetic accessibility, coupled with their diverse biological activities, makes them attractive scaffolds for the development of novel drugs targeting a range of diseases. This technical guide has provided a comprehensive overview of the key aspects of their discovery and development, from detailed synthetic and biological protocols to an understanding of their mechanisms of action. The structured presentation of quantitative data and the visualization of key pathways and workflows are intended to facilitate further research and innovation in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships of substituted oxazole carboxylic acids is likely to lead to the discovery of new and improved therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives as PPAR alpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of new 1,2,4-oxadiazole based trans- acrylic acid derivatives as potential PPAR-alpha/gamma dual agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Biological relevance of the oxazole scaffold in chemical research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties facilitate diverse interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[3][4][5][6] This technical guide provides a comprehensive overview of the biological relevance of the oxazole core, detailing its presence in natural products, its wide-ranging pharmacological activities, and the molecular mechanisms that underpin its therapeutic effects.
The Oxazole Motif in Nature and Medicine
The oxazole ring is a recurring motif in a variety of natural products, many of which are derived from marine organisms and microorganisms.[7][8][9] These natural compounds often exhibit potent biological activities, which has inspired the synthesis of a vast library of oxazole-containing derivatives.[10][11] The versatility of the oxazole scaffold is underscored by the existence of several FDA-approved drugs that incorporate this heterocyclic core, targeting a spectrum of diseases from inflammatory conditions to cancer.[2][12][13]
Pharmacological Landscape of Oxazole Derivatives
The inherent ability of the oxazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for its interaction with a wide array of enzymes and receptors.[1][12] This has led to the discovery of oxazole-containing compounds with a broad spectrum of pharmacological activities.
Anticancer Activity
The development of oxazole-based anticancer agents is a particularly active area of research.[14][15][16][17][18] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action.[10][11]
-
Tubulin Polymerization Inhibition: A significant number of oxazole derivatives exert their anticancer effects by interfering with microtubule dynamics.[19][20] They bind to tubulin, inhibiting its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[21][22][23]
-
STAT3 Signaling Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in cancer, promoting cell survival and proliferation.[1][24] Certain oxazole-based compounds have been designed to specifically inhibit the STAT3 signaling pathway, offering a targeted approach to cancer therapy.[8][9][25]
-
Kinase Inhibition: Many oxazole derivatives function as inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[10][26]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazolo[5,4-d]pyrimidines | HT29 (Colon Adenocarcinoma) | 58.44 - 224.32 | [7] |
| 1,3,4-Oxadiazole Conjugated Indazoles | Lung Cancer Cells | 4.8 - 5.1 | [25] |
| 4-(Trifluoromethyl)isoxazoles | MCF-7 (Breast Cancer) | 2.63 | [3] |
| 1,3-Oxazole Derivatives | Hep-2 (Laryngeal Carcinoma) | 60.2 | [20] |
| 1,3,4-Oxadiazole Derivatives | HepG2 (Hepatocellular Carcinoma) | 7.21 - 8.54 | [6] |
| 1,3,4-Oxadiazole Derivatives | SW1116 (Colon Cancer) | 2.46 - 5.06 | [6] |
| 1,3,4-Oxadiazole-Quinoline Conjugates | HepG2 (Hepatocellular Carcinoma) | 0.8 - 1.2 | [6] |
| 1,3,4-Oxadiazole Derivatives | SGC-7901 (Gastric Cancer) | 1.61 - 2.56 (µg/mL) | [6] |
Antimicrobial Activity
Oxazole-containing compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][13][18][27][28][29][30]
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 1,3-Oxazole Derivatives | S. epidermidis 756 | 56.2 | [2] |
| 1,3-Oxazole Derivatives | P. aeruginosa ATCC 27853 | 14 | [2] |
| 1,3-Oxazole Derivatives | C. albicans 128 | 14 | [2] |
| 1,3-Oxazole Derivatives | E. coli ATCC 25922 | 28.1 | [2] |
| 1,3-Oxazole Derivatives | B. subtilis ATCC 6683 | 56.2 | [2] |
| Substituted Oxazole Derivatives | M. tuberculosis H37Rv | 6.25 | [27] |
| Substituted Oxazole Derivatives | Rifampicin-resistant M. tuberculosis | 1.56 | [27] |
| Substituted Oxazole Derivatives | Isoniazid-resistant M. tuberculosis | 3.12 | [27] |
Anti-inflammatory Activity
The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin is a well-known example of a clinically used oxazole derivative.[5][31] Its anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation.[31]
Antidiabetic Activity
Recent studies have highlighted the potential of oxazole derivatives as antidiabetic agents.[32][33] Certain oxazolone derivatives have been shown to exhibit significant hypoglycemic activity in animal models of diabetes.[32][34][35][36] One study reported that a 4-arylidine 2-[4-methoxy phenyl] oxazol-5-one derivative showed a 64.36% reduction in blood glucose levels in diabetic rats at a dose of 50 mg/kg.[32]
Experimental Protocols
General Synthesis of 2,4,5-Trisubstituted Oxazoles
A common and versatile method for the synthesis of the oxazole core is the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone. The following is a general procedure for the synthesis of 2-aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles:
Step 1: Synthesis of N-((1-Arylsulfonyl)-2,2-dichlorovinyl)amides. To a solution of the appropriate N-(2,2-dichlorovinyl)amide in a suitable solvent, add the corresponding arylsulfinic acid sodium salt. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 2-Aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles. The N-((1-Arylsulfonyl)-2,2-dichlorovinyl)amide is reacted with a nucleophile (e.g., a thiol) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF). The reaction mixture is stirred at room temperature or heated as required. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[15]
In Vitro Tubulin Polymerization Inhibition Assay
This assay is crucial for evaluating the potential of oxazole derivatives as anticancer agents targeting microtubule dynamics.[19][37]
Materials:
-
Tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Test compounds (oxazole derivatives) dissolved in DMSO
-
Positive control (e.g., Paclitaxel) and negative control (DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
A reaction mixture containing tubulin in polymerization buffer and GTP is prepared.
-
The test compound at various concentrations is added to the reaction mixture.
-
The polymerization of tubulin is initiated by incubating the mixture at 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[19]
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway Inhibition by Oxazole Derivatives
Caption: Inhibition of the STAT3 signaling pathway by an oxazole-based inhibitor.
Experimental Workflow for Anticancer Screening of Oxazole Derivatives
Caption: A general experimental workflow for the discovery of anticancer oxazole derivatives.
Mechanism of Tubulin Polymerization Inhibition
Caption: Mechanism of action of oxazole-based tubulin polymerization inhibitors.
Conclusion and Future Perspectives
The oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry. The diverse pharmacological activities, including potent anticancer and antimicrobial effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs. Future research will likely focus on the development of more selective and potent oxazole derivatives, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to enhance clinical efficacy and minimize adverse effects. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs across various disease areas.
References
- 1. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102552464B - Oxaprozin and preparation technology thereof - Google Patents [patents.google.com]
- 13. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. ijrpr.com [ijrpr.com]
- 17. benthamscience.com [benthamscience.com]
- 18. cbijournal.com [cbijournal.com]
- 19. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iajps.com [iajps.com]
- 29. researchgate.net [researchgate.net]
- 30. medicopublication.com [medicopublication.com]
- 31. Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology | BIOREpository [biore.bio.bg.ac.rs]
- 32. ias.ac.in [ias.ac.in]
- 33. researchgate.net [researchgate.net]
- 34. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. [PDF] Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats | Semantic Scholar [semanticscholar.org]
- 37. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the standards and methodologies for determining the purity and characterizing the structure of 5-Methoxyoxazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery.
Introduction
This compound (CAS No: 439109-82-7) is a member of the oxazole class of heterocyclic compounds. Oxazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise characterization and stringent purity control of this molecule are critical for its application in research and development, ensuring reproducibility of experimental results and compliance with regulatory standards for drug development.
Physicochemical Properties and Purity Standards
The fundamental properties of this compound are summarized below. Purity standards for research-grade and GMP (Good Manufacturing Practice) grade material are proposed based on typical requirements for small molecule intermediates in the pharmaceutical industry.
| Property | Value | Typical Specification (Research Grade) | Typical Specification (GMP Grade) |
| CAS Number | 439109-82-7 | N/A | N/A |
| Molecular Formula | C₅H₅NO₄ | N/A | N/A |
| Molecular Weight | 143.10 g/mol | N/A | N/A |
| Appearance | White to off-white solid | Conforms to standard | Conforms to standard |
| Purity (by HPLC) | Not specified in literature | ≥ 95% | ≥ 99.0% |
| Identity | Conforms to structure (by ¹H NMR, MS) | Conforms | Conforms |
| Melting Point (°C) | Not specified in literature | Report value | Report value |
| Solubility | Soluble in DMSO, Methanol (Slightly) | Report value | Report value |
| Residual Solvents | Not applicable | As per ICH Q3C | As per ICH Q3C |
| Heavy Metals | Not applicable | ≤ 20 ppm | ≤ 10 ppm |
Analytical Characterization: Experimental Protocols
Detailed analytical methods are essential for the comprehensive characterization of this compound. The following protocols are representative and may require optimization for specific instrumentation and sample matrices.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a standard method for assessing the purity of small organic molecules like carboxylic acids.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation : Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Procedure : Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are crucial for confirming the chemical structure.
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR : Acquire a standard proton spectrum. Expected signals would include a singlet for the methoxy group protons, a singlet for the oxazole ring proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the carbonyl carbon, the oxazole ring carbons, and the methoxy carbon. The carboxyl carbon typically appears in the 165-185 ppm range.[2]
3.3. Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry confirms the molecular weight and can provide fragmentation information for structural confirmation.
-
Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.
-
Mode : ESI can be run in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective, detecting the [M-H]⁻ ion.
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Procedure : Infuse the sample solution into the ESI source. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion or a common adduct. Fragmentation patterns of oxazoles can be complex but often involve cleavage of the ring.
Visualization of Methodologies and Biological Context
4.1. Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the complete characterization of a new batch of this compound.
Caption: A logical workflow for the comprehensive characterization of this compound.
4.2. Representative Signaling Pathway for Oxazole Derivatives
While the specific biological targets of this compound are not yet fully elucidated, many oxazole-containing compounds are known to act as inhibitors of key signaling proteins in cancer pathways.[3] The following diagram illustrates a hypothetical mechanism of action where an oxazole derivative inhibits a protein kinase, a common target for this class of compounds.
Caption: A representative signaling pathway illustrating the potential inhibitory action of an oxazole derivative.
Conclusion
The purity and structural integrity of this compound are paramount for its successful application in scientific research and drug development. The methodologies outlined in this guide provide a robust framework for its characterization. Adherence to these standards will ensure the quality and reliability of this important chemical entity. Researchers should note that the provided protocols are illustrative and may need to be adapted and validated for their specific laboratory conditions and instrumentation.
References
Potential Biological Targets of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyoxazole-2-carboxylic acid is a heterocyclic organic compound belonging to the oxazole family. While direct biological targets of this specific molecule are not extensively documented in publicly available literature, the broader class of oxazole- and isoxazole-containing carboxylic acids has demonstrated a wide range of pharmacological activities. This technical guide consolidates available information on the potential biological targets of this compound by examining the activities of structurally related compounds. The information presented herein is intended to guide future research and drug discovery efforts centered on this chemical scaffold.
Oxazole derivatives are known to possess a diverse array of biological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities. The substitution pattern on the oxazole ring plays a crucial role in defining the compound's biological effects. This guide will focus on two prominent areas where oxazole carboxylic acid derivatives have shown significant potential: as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and as Serotonin 5-HT3 receptor modulators.
Potential Biological Targets
Based on the analysis of structurally similar compounds, two primary potential biological target families have been identified for this compound and its derivatives:
-
Peroxisome Proliferator-Activated Receptors (PPARs)
-
Serotonin 5-HT3 Receptors
Additionally, the oxazole scaffold has been associated with broad antimicrobial and anticancer activities, suggesting other potential, less-defined targets within these domains.
Peroxisome Proliferator-Activated Receptors (PPARs)
A significant area of interest for oxazole carboxylic acid derivatives is their activity as dual agonists for PPARα and PPARγ. These nuclear receptors are critical regulators of lipid and glucose metabolism, making them important targets for the treatment of type 2 diabetes and dyslipidemia.
Supporting Evidence
A study by Pingali et al. (2008) described the development of novel 1,3-dioxane carboxylic acid derivatives containing a substituted oxazole moiety as potent PPARα/γ dual agonists. While not a direct analog of this compound, the lead compound from this study, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid (13b) , demonstrates that the oxazole core is a viable scaffold for achieving this dual activity. The structural similarity lies in the presence of a substituted oxazole carboxylic acid pharmacophore.
Quantitative Data
The following table summarizes the in vitro activity of the lead compound from the aforementioned study.
| Compound | Target | EC50 (nM) |
| 13b | hPPARα | 15 |
| hPPARγ | 5 |
Data extracted from Pingali et al., 2008.
Signaling Pathway
Caption: PPAR Signaling Pathway Activation by an Oxazole Derivative.
Experimental Protocol: In Vitro PPAR Transactivation Assay
This protocol is a generalized representation based on common methodologies for assessing PPAR agonism.
Objective: To determine the ability of a test compound to activate PPARα and PPARγ.
Materials:
-
HEK293T cells
-
Expression plasmids for chimeric human PPARα-Gal4 and PPARγ-Gal4
-
Reporter plasmid pGL4.35 with 9x Gal4 UAS-luciferase
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS
-
Test compound (this compound or derivative)
-
Reference agonists (e.g., Fenofibric acid for PPARα, Pioglitazone for PPARγ)
-
Luciferase assay reagent
-
Luminometer
Workflow:
Caption: Workflow for PPAR Transactivation Assay.
Procedure:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the appropriate PPAR-Gal4 expression plasmid and the Gal4-luciferase reporter plasmid.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound or a reference agonist.
-
Incubation: The cells are incubated for an additional 24 hours to allow for gene transcription and protein expression.
-
Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added. The luminescence, which is proportional to the level of gene transcription, is measured using a luminometer.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
Serotonin 5-HT3 Receptors
The oxazole and benzoxazole scaffolds have been identified in compounds acting as antagonists and partial agonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis, gut motility, and anxiety.
Supporting Evidence
While direct evidence for this compound is lacking, studies on related benzoxazole derivatives suggest the potential for this scaffold to interact with 5-HT3 receptors. For example, a series of 2-substituted benzoxazole carboxamides have been reported as potent 5-HT3 receptor antagonists. Although the benzoxazole ring system differs from the simple oxazole, the presence of the oxazole core is a key structural feature.
Quantitative Data
As no direct data is available for this compound, this section remains to be populated pending future research.
Signaling Pathway
Caption: Postulated 5-HT3 Receptor Antagonism by an Oxazole Derivative.
Experimental Protocol: 5-HT3 Receptor Binding Assay
This is a generalized protocol for a competitive radioligand binding assay.
Objective: To determine the affinity of a test compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells)
-
Radioligand (e.g., [3H]Granisetron)
-
Test compound (this compound or derivative)
-
Reference antagonist (e.g., Ondansetron)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Workflow:
Caption: Workflow for 5-HT3 Receptor Binding Assay.
Procedure:
-
Incubation: Receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated in the assay buffer.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Broader Antimicrobial and Anticancer Potential
A comprehensive review by Sonawane et al. (2019) highlights that the oxazole nucleus is a constituent of numerous compounds with a wide spectrum of biological activities, including:
-
Antimicrobial: Against various bacterial and fungal strains.
-
Anticancer: Exhibiting cytotoxicity against several cancer cell lines.
The specific molecular targets within these domains are diverse and depend on the overall structure of the oxazole derivative. Further screening of this compound in relevant assays is required to identify its potential in these areas.
Conclusion
While direct experimental data for this compound is currently limited, the analysis of structurally related oxazole and benzoxazole derivatives provides a strong rationale for investigating its potential as a modulator of PPARs and 5-HT3 receptors . The established broad-spectrum antimicrobial and anticancer activities of the oxazole scaffold further warrant exploration. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for initiating such investigations. Further synthesis of analogs and comprehensive biological screening will be crucial in elucidating the specific biological targets and therapeutic potential of this promising chemical entity.
Methodological & Application
Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development
Abstract
This application note provides a detailed and scalable two-step synthetic protocol for the preparation of 5-Methoxyoxazole-2-carboxylic acid, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the formation of the key intermediate, methyl 5-methoxyoxazole-2-carboxylate, followed by its efficient hydrolysis to yield the target carboxylic acid. This document outlines the necessary starting materials, comprehensive experimental procedures, and quantitative data to ensure reproducibility and scalability for researchers, scientists, and professionals in drug development.
Introduction
This compound and its derivatives are important heterocyclic motifs frequently incorporated into pharmacologically active molecules. The oxazole ring system is a bioisostere for various functional groups and can modulate the physicochemical and pharmacokinetic properties of drug candidates. A reliable and scalable synthesis of this building block is therefore crucial for advancing drug discovery programs. This protocol details a robust pathway starting from readily available precursors.
Overall Synthesis Workflow
The scalable synthesis of this compound is achieved through a two-step process. The first step involves the construction of the oxazole ring to form methyl 5-methoxyoxazole-2-carboxylate. The second step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Caption: Overall two-step synthesis workflow.
Experimental Protocols
Step 1: Synthesis of Methyl 5-methoxyoxazole-2-carboxylate
Materials:
-
Methyl 2-isocyanoacetate
-
Methoxyacetaldehyde or a suitable equivalent
-
A mild base (e.g., Potassium Carbonate)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Add potassium carbonate (1.2 equivalents) to the solvent.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of methyl 2-isocyanoacetate (1.0 equivalent) in THF to the cooled suspension.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methoxyacetaldehyde (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure methyl 5-methoxyoxazole-2-carboxylate.
Step 2: Synthesis of this compound
The hydrolysis of the methyl ester is a standard transformation to yield the final carboxylic acid.
Materials:
-
Methyl 5-methoxyoxazole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 5-methoxyoxazole-2-carboxylate (1.0 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 - 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1N HCl.
-
A precipitate of this compound should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Data Presentation
The following table summarizes the expected quantitative data for a scalable synthesis.
| Step | Reactant | Molar Equiv. | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Methyl 2-isocyanoacetate | 1.0 | THF | 0 to RT | 12-18 | 70-85 |
| 1 | Methoxyacetaldehyde | 1.1 | THF | 0 to RT | 12-18 | - |
| 1 | Potassium Carbonate | 1.2 | THF | 0 to RT | 12-18 | - |
| 2 | Methyl 5-methoxyoxazole-2-carboxylate | 1.0 | THF/Water | RT | 2-4 | 85-95 |
| 2 | Lithium Hydroxide | 1.5 | THF/Water | RT | 2-4 | - |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from the construction of the core heterocyclic ring to the final functional group modification.
Caption: Logical flow of the synthesis.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described methods utilize readily accessible starting materials and standard laboratory techniques, making them suitable for implementation in both academic and industrial research settings. The clear, step-by-step instructions and tabulated data are intended to facilitate the efficient and reproducible production of this key pharmaceutical intermediate.
Application Notes and Protocols for One-Pot Synthesis of 2,5-Disubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various one-pot synthetic methods to produce 2,5-disubstituted oxazoles, a crucial scaffold in medicinal chemistry and materials science.
Introduction
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The 2,5-disubstituted oxazole motif is a prevalent structural feature in a wide array of natural products, pharmaceuticals, and functional materials. Their synthesis has been a subject of considerable interest, with a focus on developing efficient and atom-economical one-pot procedures. This document outlines several reliable one-pot protocols, offering a comparative overview of their substrate scope, reaction conditions, and yields.
Iodine-Catalyzed Tandem Oxidative Cyclization
This method provides a practical and metal-free approach for the synthesis of 2,5-disubstituted oxazoles from readily available aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride. The reaction proceeds via an iodine-catalyzed tandem oxidative cyclization.
Experimental Protocol
To a solution of an aromatic aldehyde (1.0 mmol) and 2-amino-1-phenylethanone hydrochloride (1.2 mmol) in DMF (5 mL) is added sodium hydrogen carbonate (2.0 mmol). The mixture is stirred at room temperature for 10 minutes before the addition of iodine (0.2 mmol) and tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol). The reaction mixture is then heated to 80 °C and stirred for the time indicated in the table below. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.
Data Presentation
| Entry | Aromatic Aldehyde (R) | Time (h) | Yield (%) |
| 1 | Phenyl | 3 | 85 |
| 2 | 4-Methylphenyl | 3 | 88 |
| 3 | 4-Methoxyphenyl | 3.5 | 92 |
| 4 | 4-Chlorophenyl | 2.5 | 90 |
| 5 | 4-Bromophenyl | 2.5 | 91 |
| 6 | 4-Nitrophenyl | 2 | 95 |
| 7 | 2-Naphthyl | 4 | 82 |
| 8 | 2-Thienyl | 4 | 78 |
Reaction Workflow
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This one-pot reaction is known for its reliability and broad substrate scope.
Experimental Protocol
To a stirred suspension of potassium carbonate (2.5 mmol) in methanol (10 mL) at room temperature is added the aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC, 1.1 mmol). The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 5-substituted oxazole. For the synthesis of 2,5-disubstituted oxazoles, a modification using an appropriate isocyanide is required.
Data Presentation
| Entry | Aldehyde (R) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 85 |
| 2 | 4-Methoxybenzaldehyde | 2.5 | 88 |
| 3 | 4-Chlorobenzaldehyde | 2 | 90 |
| 4 | 4-Nitrobenzaldehyde | 1.5 | 92 |
| 5 | Cinnamaldehyde | 3 | 75 |
| 6 | 2-Furaldehyde | 3 | 80 |
| 7 | Cyclohexanecarboxaldehyde | 4 | 65 |
Reaction Mechanism
Robinson-Gabriel Synthesis (One-Pot Modification)
The classical Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones. A one-pot modification allows for the synthesis of 2,5-disubstituted oxazoles directly from carboxylic acids and α-amino ketones.
Experimental Protocol
A mixture of a carboxylic acid (1.0 mmol), an α-amino ketone hydrochloride (1.0 mmol), and polyphosphoric acid (PPA, 5 g) is heated at 160-180 °C for 2-4 hours. The reaction is monitored by TLC. After cooling to about 100 °C, the mixture is poured into ice-water (50 mL) with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and then with a 5% sodium bicarbonate solution until the filtrate is neutral. The solid is then washed again with water and dried. The crude product is purified by recrystallization or column chromatography to give the 2,5-disubstituted oxazole.
Data Presentation
| Entry | Carboxylic Acid (R1) | α-Amino Ketone (R2) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic acid | 2-Aminoacetophenone | 160 | 3 | 78 |
| 2 | 4-Toluic acid | 2-Aminoacetophenone | 160 | 3 | 82 |
| 3 | 4-Anisic acid | 2-Aminoacetophenone | 170 | 3.5 | 85 |
| 4 | 4-Chlorobenzoic acid | 2-Aminoacetophenone | 160 | 2.5 | 88 |
| 5 | Acetic acid | 2-Aminoacetophenone | 150 | 4 | 65 |
| 6 | Benzoic acid | 1-Amino-2-propanone | 160 | 3 | 72 |
Logical Relationship of the Synthesis
Synthesis from α-Diazoketones and Nitriles
This method offers a route to highly substituted oxazoles through the reaction of α-diazoketones with nitriles, often catalyzed by a Lewis acid or a transition metal.
Experimental Protocol
To a solution of the α-diazoketone (1.0 mmol) in the nitrile (used as solvent, 5-10 mL) is added the catalyst (e.g., BF₃·OEt₂, 10 mol%) at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the excess nitrile is removed under reduced pressure. The residue is dissolved in ethyl acetate (30 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Data Presentation
| Entry | α-Diazoketone (R1) | Nitrile (R2) | Catalyst | Time (h) | Yield (%) |
| 1 | 2-Diazoacetophenone | Acetonitrile | BF₃·OEt₂ | 12 | 75 |
| 2 | 2-Diazoacetophenone | Benzonitrile | BF₃·OEt₂ | 18 | 82 |
| 3 | 1-Diazo-3,3-dimethyl-2-butanone | Acetonitrile | Rh₂(OAc)₄ | 12 | 68 |
| 4 | Ethyl 2-diazoacetoacetate | Benzonitrile | BF₃·OEt₂ | 24 | 70 |
Experimental Workflow Diagram
This document is intended to serve as a guide for the synthesis of 2,5-disubstituted oxazoles. Researchers should adapt these protocols as necessary for their specific substrates and equipment. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols: 5-Methoxyoxazole-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Methoxyoxazole-2-carboxylic acid as a versatile building block in organic synthesis, particularly for the development of novel therapeutics.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The oxazole core is a common scaffold in numerous biologically active compounds, including kinase inhibitors, antibacterial agents, and anti-inflammatory molecules. The presence of a carboxylic acid moiety at the 2-position provides a convenient handle for synthetic elaboration, allowing for the facile introduction of diverse functionalities through amide bond formation or esterification. The methoxy group at the 5-position can influence the electronic properties and metabolic stability of the final compounds, making it a valuable substituent for fine-tuning pharmacokinetic and pharmacodynamic properties.
Key Applications
The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules, typically through the formation of amides and esters. These reactions are fundamental in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.
Amide Bond Formation
Amide coupling reactions are a cornerstone of medicinal chemistry, enabling the linkage of carboxylic acids with a wide array of amines to generate stable and structurally diverse products. This compound can be readily coupled with primary and secondary amines using standard coupling reagents to yield the corresponding 5-methoxyoxazole-2-carboxamides. These amides are prevalent in many targeted therapies, particularly in the field of oncology.
Esterification
Esterification of this compound provides another avenue for molecular diversification. The resulting esters can serve as final products or as intermediates for further transformations. For instance, methyl or ethyl esters are common precursors in cross-coupling reactions or can be hydrolyzed back to the carboxylic acid under orthogonal conditions.
Experimental Protocols
The following are detailed protocols for the representative use of this compound in the synthesis of an amide and an ester derivative.
Protocol 1: Synthesis of a Representative Amide using HATU Coupling
This protocol describes the coupling of this compound with a hypothetical bioactive amine, 4-(aminomethyl)pyridine, a common fragment in kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
4-(aminomethyl)pyridine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add 4-(aminomethyl)pyridine (1.1 mmol), followed by DIPEA (3.0 mmol).
-
Stir the mixture for 5 minutes, then add HATU (1.2 mmol) in one portion.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired N-((pyridin-4-yl)methyl)-5-methoxyoxazole-2-carboxamide.
Protocol 2: Synthesis of a Representative Ester using Fischer Esterification
This protocol details the synthesis of methyl 5-methoxyoxazole-2-carboxylate.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Methanol (as solvent, large excess)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 mmol) in methanol (10 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 mmol).
-
Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and carefully wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 5-methoxyoxazole-2-carboxylate. Further purification can be performed by chromatography if necessary.
Data Presentation
The following tables summarize hypothetical quantitative data for the above reactions, representing typical outcomes for these transformations.
Table 1: Amide Coupling Reaction Data
| Entry | Amine Component | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | 4-(aminomethyl)pyridine | HATU | DMF | 4 | 85 | >98% |
| 2 | Aniline | EDC/HOBt | DCM | 12 | 78 | >97% |
| 3 | Morpholine | T3P | Ethyl Acetate | 3 | 91 | >99% |
Table 2: Esterification Reaction Data
| Entry | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (GC-MS) |
| 1 | Methanol | H₂SO₄ | 10 | 65 | 92 | >98% |
| 2 | Ethanol | SOCl₂ | 6 | 78 | 88 | >97% |
| 3 | Isopropanol | DCC/DMAP | 16 | 25 | 75 | >95% |
Visualizations
Experimental Workflow for Amide Synthesis
Application Note: Derivatization of 5-Methoxyoxazole-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxazole-containing compounds are significant scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents due to their versatile chemical properties and ability to interact with various biological targets.[1][2] 5-Methoxyoxazole-2-carboxylic acid serves as a hypothetical lead compound for a drug discovery program targeting a critical protein kinase involved in cancer progression. While the initial hit shows promising inhibitory activity, its carboxylic acid moiety may lead to poor membrane permeability, rapid metabolism, and potential toxicity, which are common liabilities for this functional group.[3][4][5]
To address these challenges and improve the compound's overall profile, a structure-activity relationship (SAR) study is essential. SAR analysis systematically explores how modifications to a molecule's structure affect its biological activity, guiding the optimization of lead compounds.[6][7] This application note details derivatization strategies and protocols for this compound to generate a focused library of analogs for SAR studies, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Derivatization Strategy The primary focus of this SAR study is the modification of the 2-carboxylic acid group. This functional group is a key interaction point but also a source of potential pharmacokinetic issues. The strategy involves three main approaches:
-
Amide Scaffolding: The carboxylic acid will be coupled with a diverse panel of primary and secondary amines. This approach explores new hydrogen bond interactions and steric effects within the target's binding pocket.
-
Esterification: Conversion to various esters will modulate the compound's lipophilicity and cell permeability.
-
Bioisosteric Replacement: The carboxylic acid will be replaced with known bioisosteres, such as N-acyl sulfonamides, to improve metabolic stability and other drug-like properties.[8][9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 7. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]
- 8. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Recent advances in the synthesis of N-acyl sulfonamides | Semantic Scholar [semanticscholar.org]
- 10. Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methoxyoxazole-2-carboxylic Acid and its Analogs as Precursors for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-containing heterocycles are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of therapeutic applications.[1] Their prevalence in pharmaceuticals stems from their ability to engage in various biological interactions, acting as scaffolds for the development of novel drugs.[2] While specific data on 5-methoxyoxazole-2-carboxylic acid is limited, the broader class of oxazole-2-carboxylic acid derivatives serves as a versatile platform for synthesizing potent anticancer, antimicrobial, and anti-inflammatory agents.[3][1][4][5] These "privileged structures" are readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy. This document provides an overview of the synthetic utility of oxazole-2-carboxylic acids in generating bioactive molecules, complete with experimental protocols and biological activity data.
Synthesis of Bioactive Oxazole Derivatives
The primary route to leveraging oxazole-2-carboxylic acids in drug discovery is through the synthesis of their corresponding amides, esters, and other derivatives. The carboxylic acid moiety provides a convenient handle for coupling with a variety of amines, alcohols, and other nucleophiles, leading to a diverse library of compounds for biological screening.
A general workflow for the synthesis of bioactive oxazole-2-carboxamides is depicted below. This process typically involves the activation of the carboxylic acid followed by reaction with a desired amine.
Caption: General workflow for the synthesis and evaluation of bioactive oxazole-2-carboxamides.
Bioactive Heterocycles Derived from Oxazole-2-Carboxylic Acid Analogs
While direct precursors like this compound are not extensively documented in publicly available literature, the broader family of oxazole-2-carboxylic acids has been instrumental in the development of potent therapeutic agents.
Anticancer Agents
Oxazole derivatives have been shown to exhibit significant anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase enzymes, and protein kinases.[4] Notably, 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cells.[6]
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-Arylbenzoxazole-5-acetic acids | MCF-7 (Breast) | 2.02 - 22.7 | Cytotoxicity | [7] |
| 2-Phenyl-oxazole-4-carboxamides | DLD-1 (Colorectal) | 0.229 | Apoptosis Induction | [6] |
| Oxazolo[5,4-d]pyrimidines | A549 (Lung), MCF7 (Breast) | Varies | Cytotoxicity | [8] |
| 2,4,5-Trisubstituted oxazoles | Various | Varies | Antiproliferative | [9] |
The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism for oxazole-based anticancer agents.
Caption: Simplified apoptosis induction pathway targeted by some oxazole derivatives.
Antimicrobial Agents
The oxazole scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.[1][5][9]
| Compound Class | Pathogen | Activity | Reference |
| Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylates | S. aureus, E. coli, C. albicans | Antimicrobial activity | [9] |
| Oxazole-2-amine analogues | S. aureus, E. coli | Appreciable antibacterial activity | [1] |
| Pyrazole linked to oxazole-5-one | S. aureus, E. coli, P. aeruginosa, C. albicans | Antimicrobial potential | [1] |
Experimental Protocols
The following are representative protocols for the synthesis of bioactive heterocycles from oxazole-2-carboxylic acid precursors.
Protocol 1: Synthesis of 2-Arylbenzoxazole-5-acetic Acid
This protocol is adapted from the synthesis of potential anticancer agents.[7]
Materials:
-
Substituted benzaldehyde
-
o-Aminophenol
-
Lead tetraacetate
-
Solvent (e.g., Dichloromethane)
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Synthesis of the Benzoxazole Core:
-
Dissolve the substituted benzaldehyde and o-aminophenol in the chosen solvent.
-
Add lead tetraacetate portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-arylbenzoxazole intermediate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the ester intermediate in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the final 2-arylbenzoxazole-5-acetic acid product.
-
Protocol 2: General Procedure for the Synthesis of Oxazole-2-carboxamides
This protocol is a general method for the coupling of an oxazole-2-carboxylic acid with an amine.
Materials:
-
Oxazole-2-carboxylic acid
-
Amine (primary or secondary)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, Triethylamine)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the oxazole-2-carboxylic acid in the chosen anhydrous solvent under an inert atmosphere.
-
Add the coupling agent (1.1 equivalents) and the base (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired oxazole-2-carboxamide.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Materials:
-
Synthesized oxazole derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Oxazole-2-carboxylic acids and their derivatives represent a highly valuable class of precursors for the synthesis of a wide range of bioactive heterocycles. Their synthetic tractability allows for the creation of diverse chemical libraries, which are essential for modern drug discovery campaigns. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the therapeutic potential of this important chemical scaffold. Further investigation into derivatives of this compound, in particular, may yield novel compounds with enhanced biological activity and favorable pharmacokinetic profiles.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicopublication.com [medicopublication.com]
- 6. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjstonline.com [rjstonline.com]
Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of carboxylic acids in various biological samples. It covers key analytical techniques, sample preparation, and data analysis, with a focus on short-chain fatty acids (SCFAs) and tricarboxylic acid (TCA) cycle intermediates.
Introduction
Carboxylic acids are a diverse group of organic compounds that play crucial roles in numerous physiological and pathological processes. They are central to energy metabolism, act as signaling molecules, and are key products of gut microbiota metabolism.[1] Accurate quantification of carboxylic acids in biological matrices such as plasma, feces, and tissues is essential for understanding disease mechanisms, identifying biomarkers, and for drug development. This document outlines validated methods using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the reliable quantification of these important analytes.
Analytical Methods Overview
The two primary analytical platforms for the quantification of carboxylic acids in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific carboxylic acids of interest, the biological matrix, and the required sensitivity and throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, particularly for volatile and semi-volatile carboxylic acids like SCFAs.[2] Derivatization is often required to increase the volatility and thermal stability of the analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for a wide range of carboxylic acids, including non-volatile and thermally labile compounds like TCA cycle intermediates.[3] Derivatization can also be employed to enhance ionization efficiency and chromatographic retention.[3]
I. Quantification of Short-Chain Fatty Acids (SCFAs)
Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are primarily produced by the fermentation of dietary fibers by the gut microbiota.[4] They are important energy sources for colonocytes and act as signaling molecules, influencing various physiological processes.[5]
A. Application Note: Quantification of SCFAs in Human Feces by GC-MS
This method describes a sensitive and reproducible approach for the quantification of major SCFAs in human fecal samples.
Workflow for GC-MS Quantification of SCFAs
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]
Application Notes and Protocols: Amide Coupling and Esterification Reactions with 5-Methoxyoxazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the amide coupling and esterification of 5-Methoxyoxazole-2-carboxylic acid. The following information is intended to serve as a guide for the synthesis of various derivatives of this heterocyclic compound, which is a valuable building block in medicinal chemistry and drug discovery.
Amide Coupling Reactions
Amide bond formation is a fundamental transformation in organic synthesis, frequently employed in the construction of pharmacologically active molecules. The direct coupling of a carboxylic acid with an amine is often inefficient and requires the use of coupling reagents to activate the carboxylic acid. Below are protocols for common amide coupling methods that can be applied to this compound.
Carbodiimide-Mediated Amide Coupling
Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide bond formation. The reaction often includes an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[1]
Experimental Protocol: EDC/HOBt Coupling
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Data for Carbodiimide-Mediated Amide Coupling of Various Carboxylic Acids
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) | Reference |
| EDC | HOBt | DIPEA | CH2Cl2 | 48 | 75 | [2] |
| EDC | DMAP, HOBt (cat.) | DIPEA | Acetonitrile | 48 | 85 | [2] |
| DCC | - | - | THF | 0.4 | 79 | [3] |
Note: The data presented is for general carboxylic acids and may require optimization for this compound.
Acyl Chloride Formation Followed by Amination
An alternative method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. This method is particularly useful for less reactive amines.[4] A process for a related compound, 5-methylisoxazole-4-carboxylic acid, involves reacting the crystallized acid with thionyl chloride to form the carbonyl chloride.[5]
Experimental Protocol: Acyl Chloride Method
-
Acyl Chloride Formation: In a fume hood, suspend or dissolve this compound (1.0 eq) in a dry, inert solvent such as Dichloromethane (DCM) or Toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride ((COCl)₂) (1.5 eq) with a catalytic amount of DMF. Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 1-3 hours until the evolution of gas ceases.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess reagent is removed.
-
Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent like DCM. Cool the solution to 0 °C in an ice bath. Add a solution of the desired amine (1.1 eq) and a base such as Triethylamine (TEA) or Pyridine (2.0 eq) in the same solvent dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC. Upon completion, perform an aqueous work-up as described in the EDC/HOBt protocol.
-
Purification: Purify the crude product by column chromatography.
Table 2: General Conditions for Acyl Chloride Amination
| Activating Reagent | Solvent for Acyl Chloride Formation | Amine Solvent | Base | Time (h) | General Yield Range | Reference |
| SOCl₂ | Toluene | DCM | Triethylamine | 2-16 | Good to Excellent | [4][5] |
| (COCl)₂ | DCM | DCM | Pyridine | 2-16 | Good to Excellent | [4] |
Esterification Reactions
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[6][7]
Fischer-Speier Esterification
This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[7]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (4-24 h). The reaction progress can be monitored by TLC.
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Remove the excess alcohol under reduced pressure. Add water to the residue and extract the ester with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude ester by column chromatography or distillation.
Table 3: General Conditions for Fischer Esterification
| Alcohol | Acid Catalyst | Temperature | Time (h) | General Yield Range | Reference |
| Methanol | H₂SO₄ | Reflux | 4-24 | Moderate to High | [6][7] |
| Ethanol | TsOH | Reflux | 4-24 | Moderate to High | [6][7] |
Visualizing the Reaction Pathways
To better illustrate the chemical transformations, the following diagrams outline the signaling pathways for the described reactions.
Caption: Amide coupling pathways for this compound.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols for 5-Methoxyoxazole-2-carboxylic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a strategic approach in drug discovery that begins with the identification of low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[1][2][3] These initial hits are then optimized through medicinal chemistry efforts to develop high-affinity lead compounds. This methodology offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and a higher probability of developing drug candidates with favorable physicochemical properties.[1][3]
Fragments typically adhere to the "Rule of Three," which suggests a molecular weight of less than 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of less than 3. The oxazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous natural products and bioactive molecules, offering a rigid framework with hydrogen bonding capabilities.[4]
5-Methoxyoxazole-2-carboxylic Acid as a Potential Fragment
This compound is a small molecule that possesses key features making it a suitable candidate for fragment-based screening. Its molecular structure contains both hydrogen bond donors (the carboxylic acid) and acceptors (the methoxy and oxazole ring oxygens), providing potential interaction points with a protein target. The oxazole ring itself can participate in π-stacking interactions.[4]
Properties of this compound:
| Property | Value |
| Molecular Formula | C5H5NO4 |
| Molecular Weight | 143.1 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| LogP (calculated) | ~0.5 |
Note: These properties align well with the "Rule of Three," making it an attractive fragment for screening libraries.
Application Notes: A Hypothetical Screening Cascade
The following outlines a potential workflow for identifying and validating the binding of this compound to a hypothetical protein target, "Protein X."
Primary Screening
The initial step involves screening a library of fragments to identify those that bind to Protein X. Biophysical methods are preferred for their sensitivity in detecting weak interactions.
-
Recommended Technique: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Saturation Transfer Difference (STD) NMR. This method is highly sensitive for detecting weak binding and can be performed with unlabeled protein.
Hit Validation and Characterization
Fragments that show binding in the primary screen ("hits") must be validated to confirm the interaction and determine the binding affinity and location.
-
Orthogonal Screening Method: Surface Plasmon Resonance (SPR) can be used to confirm binding and provide quantitative data on binding kinetics (KD, kon, koff).
-
Structural Biology: X-ray crystallography is crucial for determining the three-dimensional structure of the fragment bound to the protein target.[5][6] This information is vital for structure-based drug design.
Hit-to-Lead Optimization
Once a fragment's binding mode is understood, medicinal chemistry strategies are employed to increase its potency and selectivity.
-
Fragment Growing: Synthesizing derivatives of this compound that extend into adjacent pockets of the binding site to form additional interactions.
-
Fragment Linking: If other fragments are found to bind in close proximity, they can be linked together to create a larger, higher-affinity molecule.
Data Presentation
All quantitative data should be summarized for clear comparison. The following tables represent hypothetical data for our example.
Table 1: Biophysical Screening Results for Fragments Targeting Protein X
| Fragment ID | Compound Name | Molecular Weight (Da) | Screening Method | Result |
| F-001 | This compound | 143.1 | STD-NMR | Hit |
| F-002 | Fragment 2 | 155.2 | STD-NMR | No Hit |
| F-003 | Fragment 3 | 121.1 | STD-NMR | Hit |
Table 2: Hit Validation and Potency Data
| Fragment ID | KD (SPR, µM) | IC50 (Biochemical Assay, µM) | Ligand Efficiency (LE) |
| F-001 | 250 | >1000 | 0.35 |
| F-003 | 500 | >1000 | 0.30 |
Ligand Efficiency (LE) is a measure of the binding energy per heavy atom.
Experimental Protocols
The following are detailed protocols for the key experiments described in the application notes.
Protocol for STD-NMR Screening
-
Sample Preparation:
-
Prepare a stock solution of this compound in deuterated DMSO (d6-DMSO).
-
Prepare a solution of the target protein (e.g., 10-20 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D2O, pH 7.4).
-
A typical experiment involves a mixture of the fragment (e.g., 200 µM) and the target protein.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the fragment alone.
-
Acquire two STD spectra of the protein-fragment mixture:
-
An "on-resonance" spectrum where the protein is selectively saturated with a train of Gaussian pulses.
-
An "off-resonance" spectrum where the saturation frequency is applied to a region where no protein signals are present.
-
-
The STD difference spectrum is obtained by subtracting the on-resonance from the off-resonance spectrum.
-
-
Data Analysis:
-
Signals present in the STD difference spectrum correspond to the protons of the fragment that are in close contact with the protein, confirming binding.
-
The relative intensities of the signals can provide information about which part of the fragment is most closely interacting with the protein.
-
Protocol for X-ray Crystallography
-
Crystallization:
-
Co-crystallize the target protein with this compound. This is typically done by mixing the purified protein with a 5-10 fold molar excess of the fragment and setting up crystallization trials using vapor diffusion (hanging or sitting drop).
-
Alternatively, crystals of the apo-protein can be soaked in a solution containing the fragment.
-
-
Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement if a model of the protein is available.
-
Refine the model and build the fragment into the observed electron density map.
-
-
Analysis:
-
Analyze the final structure to identify the specific protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) that mediate binding.
-
Visualizations
Experimental Workflow
Caption: A typical workflow for fragment-based drug discovery.
Hypothetical Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that could be targeted by an inhibitor developed from an oxazole-based fragment.
Caption: Inhibition of a kinase cascade by a hypothetical oxazole-based drug.
References
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. drughunter.com [drughunter.com]
- 4. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxyoxazole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxyoxazole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound consistently low?
A1: Low yields can stem from several factors throughout the synthetic process.[1] A primary reason can be incomplete reaction conversion. This may be due to suboptimal reaction temperature, insufficient reaction time, or the deactivation of reagents or catalysts.[1] Additionally, side reactions can consume starting materials and form unwanted byproducts, reducing the overall yield of the desired product. Purification steps, such as extraction and chromatography, can also lead to product loss.[1] To troubleshoot, it is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material. Optimizing reaction conditions, such as temperature and catalyst loading, can also significantly improve yields.
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of the reaction?
A2: The formation of side products is a common challenge in heterocyclic synthesis. In the case of oxazole synthesis, potential side reactions may include the formation of isomeric oxazoles or decomposition of the starting materials or product under the reaction conditions. To enhance selectivity, consider adjusting the reaction temperature. Lowering the temperature may favor the desired reaction pathway. The choice of solvent can also play a crucial role in reaction selectivity. A solvent that preferentially solubilizes the reactants for the desired pathway can be beneficial. Furthermore, ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.
Q3: The purification of this compound is proving difficult. What strategies can I employ?
A3: Purification challenges often arise from the presence of closely related impurities or unreacted starting materials. If column chromatography is being used, optimizing the solvent system is critical. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity, can help in achieving better separation. Recrystallization is another powerful purification technique for solid compounds. The key is to find a suitable solvent or solvent mixture in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. It is also important to ensure that the work-up procedure effectively removes any reagents or catalysts used in the reaction.
Q4: My starting materials seem to be degrading during the reaction. What could be the cause and how can I prevent it?
A4: Degradation of starting materials can be caused by harsh reaction conditions, such as high temperatures or the presence of strong acids or bases. If you suspect degradation, consider running the reaction at a lower temperature for a longer period. Protecting sensitive functional groups on your starting materials before the main reaction and deprotecting them afterward can be an effective strategy. Additionally, ensure that all solvents and reagents are anhydrous and free of oxygen, as the presence of water or air can lead to decomposition in some reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[2] Another common approach is the reaction of α-haloketones with primary amides.[2] More modern methods include metal-catalyzed cross-coupling reactions to construct the oxazole ring.[3] The choice of route often depends on the availability of starting materials and the desired substitution pattern.
Q2: How do reaction parameters affect the yield of this compound?
A2: Key reaction parameters such as temperature, reaction time, and stoichiometry of reagents significantly influence the reaction yield. The table below summarizes the potential impact of these parameters.
| Parameter | Effect on Yield and Purity | Recommendations |
| Temperature | Can increase reaction rate but may also promote side reactions and decomposition, leading to lower yield and purity. | Optimize temperature to find a balance between reaction rate and selectivity. Start at a lower temperature and gradually increase if the reaction is too slow. |
| Reaction Time | Insufficient time leads to incomplete conversion and low yield. Excessive time can lead to product degradation or side product formation. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Reagent Stoichiometry | The molar ratio of reactants is critical. An excess of one reagent may be necessary to drive the reaction to completion but can also lead to side reactions. | Perform small-scale experiments to determine the optimal stoichiometry for your specific reaction conditions. |
| Catalyst Loading | For catalyzed reactions, the amount of catalyst can affect the reaction rate and yield. Too little catalyst may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions. | Screen different catalyst loadings to find the optimal concentration for maximizing yield. |
| Solvent | The choice of solvent can affect the solubility of reactants, reaction rate, and selectivity. | Select a solvent that is inert under the reaction conditions and provides good solubility for the reactants. |
Q3: What are the key considerations for scaling up the synthesis of this compound?
A3: Scaling up a reaction requires careful consideration of several factors. Heat transfer becomes more critical in larger reaction vessels, and efficient stirring is necessary to maintain a homogeneous reaction mixture. The order and rate of reagent addition can also have a more pronounced effect on the reaction outcome at a larger scale. It is often advisable to perform a pilot scale-up (e.g., 2-5 times the original scale) before proceeding to a large-scale synthesis to identify and address any potential issues. Safety is also a primary concern, and a thorough risk assessment should be conducted before any scale-up.
Experimental Protocol: A Representative Synthesis of a Substituted Oxazole
Step 1: One-pot Oxazole Synthesis
-
To a solution of a carboxylic acid (1.0 equiv) and an amino acid (1.1 equiv) in an appropriate solvent (e.g., THF), add a dehydrative condensing reagent such as DMT-MM (1.2 equiv).
-
Stir the reaction mixture at room temperature for the time indicated by reaction monitoring (e.g., TLC or LC-MS), typically a few hours.
-
Upon completion, the reaction mixture containing the 5-(triazinyloxy)oxazole intermediate can be used directly in the next step.
Step 2: Ni-catalyzed Suzuki-Miyaura Coupling
-
To the reaction mixture from Step 1, add a boronic acid (1.5 equiv), a nickel catalyst (e.g., NiCl2(dppp), 5 mol %), and a base (e.g., K3PO4, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete, as determined by reaction monitoring.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.
Visualizations
Caption: A representative reaction pathway for the synthesis of a 2,4,5-trisubstituted oxazole.
Caption: A troubleshooting workflow for improving reaction yield.
Caption: Key factors influencing the synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
- 5. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Oxazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of oxazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying oxazole carboxylic acids?
Researchers often face several challenges during the purification of oxazole carboxylic acids, primarily stemming from their chemical nature. These include:
-
Compound Instability: Certain derivatives, particularly 5-hydroxyoxazole-4-carboxylic acids, are prone to degradation through hydrolytic ring-opening and decarboxylation, especially when exposed to silica gel during chromatography.[1][2]
-
Moisture Sensitivity: Some oxazole derivatives are sensitive to moisture, which can complicate handling and purification procedures.[1]
-
Byproduct Removal: Syntheses can produce byproducts that are difficult to separate from the desired product. A notable example is the formation of triphenylphosphine oxide when triphenylphosphine is used as a reagent, which can complicate the workup and purification process.[3]
-
High Polarity: The carboxylic acid group imparts high polarity, which can lead to issues with solubility and chromatographic separation.
-
Low Synthetic Yields: When synthetic yields are low, isolating a pure product becomes even more critical and challenging.[4]
Q2: What are the recommended general purification strategies for oxazole carboxylic acids?
A multi-step approach is often necessary for successful purification. The general workflow can be visualized as follows:
Caption: General purification workflow for oxazole carboxylic acids.
Key strategies include:
-
Aqueous Workup and Extraction: This is a crucial first step to remove water-soluble impurities. The acidic nature of the carboxylic acid can be exploited by adjusting the pH of the aqueous phase to move the compound of interest between aqueous and organic layers.[3][5][6][7]
-
Column Chromatography: Silica gel column chromatography is widely used.[3][4] However, care must be taken with sensitive compounds. Alternative stationary phases like alumina or reversed-phase silica may be beneficial.
-
Recrystallization: For solid compounds, recrystallization is a highly effective method for achieving high purity.[7]
-
Distillation: For liquid compounds, fractional distillation under reduced pressure can be employed.[7]
Q3: How can I improve the stability of my oxazole carboxylic acid during purification?
Instability can be mitigated by:
-
Using Protecting Groups: Protecting the carboxylic acid or other sensitive functional groups (like a hydroxyl group) can prevent degradation during synthesis and purification. For instance, an ethyl substituent on a 5-hydroxy group has been shown to enhance stability during aqueous workup.[1]
-
Careful Handling: Minimize exposure to moisture and air, especially for sensitive derivatives.[1]
-
Avoiding Harsh Conditions: Use mild acids or bases for pH adjustments and avoid excessive heat.
Troubleshooting Guides
Problem 1: Low recovery after silica gel column chromatography.
| Possible Cause | Solution |
| Degradation on Silica Gel | Some oxazole carboxylic acids, particularly those with certain substituents like a 5-hydroxy group, are unstable on silica gel.[1] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, reversed-phase chromatography can be a good option. |
| Irreversible Adsorption | The polar carboxylic acid group can strongly interact with the silica surface, leading to poor elution. Pre-treating the silica gel with the eluent or adding a small amount of a competitive polar solvent (like acetic acid or formic acid) to the mobile phase can help. |
| Inappropriate Solvent System | The chosen eluent may not be optimal for eluting your compound. A gradient elution from a non-polar to a more polar solvent system is recommended to find the ideal mobile phase. |
Problem 2: Difficulty in removing a specific byproduct.
| Possible Cause | Solution |
| Similar Polarity of Product and Byproduct | If the byproduct has a similar polarity to your desired oxazole carboxylic acid, chromatographic separation can be challenging. Explore alternative purification techniques like recrystallization, which relies on differences in solubility, or derivatization to alter the polarity of either the product or the byproduct before chromatography. |
| Formation of an Azeotrope | In cases of liquid products, the byproduct might form an azeotrope, making separation by distillation difficult. Chemical treatment to convert the impurity into a more easily separable compound can be an option. |
| Byproduct from Reagents | For byproducts like triphenylphosphine oxide, which are generated in stoichiometric amounts, it's crucial to address them during the workup.[3] Precipitation of the oxide from a non-polar solvent or specific extraction procedures can be effective. |
Problem 3: The purified compound is not dry.
| Possible Cause | Solution |
| Residual Water from Workup | Ensure thorough drying of the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. |
| Hygroscopic Nature of the Compound | Some polar compounds can absorb moisture from the atmosphere. Dry the purified compound under high vacuum, possibly with gentle heating if the compound is thermally stable. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture reabsorption. |
| Trapped Solvent | High-boiling point solvents used in purification can be difficult to remove. Use a rotary evaporator followed by drying under high vacuum. Co-evaporation with a lower-boiling point solvent can sometimes help. |
Experimental Protocols
General Protocol for Extraction of Oxazole Carboxylic Acids
This protocol is a general guideline and may need optimization based on the specific properties of your compound.[7]
Caption: An experimental workflow for the extraction of oxazole carboxylic acids.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any basic impurities.
-
Base Wash (Extraction of Product): Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). The oxazole carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the salt of your product.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the oxazole carboxylic acid precipitates out or is fully protonated for extraction.
-
Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry them over a drying agent like anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified product.
Typical Conditions for Silica Gel Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of n-hexane and ethyl acetate is a common starting point.[3][4] For more polar compounds, a mixture of dichloromethane and methanol may be more effective. Adding a small amount (0.1-1%) of acetic acid or formic acid to the eluent can improve peak shape and recovery for carboxylic acids. |
| Sample Loading | Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column. |
| Elution | Start with a low polarity eluent and gradually increase the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC). |
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Oxazole Derivatives
| Solvent System | Typical Ratio (v/v) | Application Notes | Reference |
| n-Hexane / Ethyl Acetate | 9:1 to 1:1 | A versatile system for a wide range of oxazole polarities. | [3][4] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Suitable for more polar oxazole carboxylic acids. | - |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | An alternative to hexane-based systems. | - |
| Chloroform / Acetone | 95:5 to 8:2 | Can be effective for specific separations. | - |
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7211674B2 - Process for the recovery of oxazole - Google Patents [patents.google.com]
- 6. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid
Disclaimer: Detailed public-domain data on the specific chemical stability and degradation of 5-Methoxyoxazole-2-carboxylic acid is limited. The information provided here is based on the chemical properties of its constituent functional groups (oxazole, methoxy, and carboxylic acid) and general principles of organic chemistry. The provided protocols and data are illustrative and should be adapted and verified experimentally for your specific application.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is the likely cause?
A1: Discoloration often indicates chemical degradation. The oxazole ring system can be sensitive to environmental conditions. Potential causes include:
-
pH-mediated hydrolysis: The oxazole ring may be susceptible to opening under strongly acidic or basic conditions.
-
Photodegradation: Exposure to UV or even ambient light can sometimes lead to the degradation of heterocyclic compounds.[1][2]
-
Oxidation: The molecule may be reacting with atmospheric oxygen or trace oxidizing agents in your solvent.[3][4]
We recommend preparing solutions fresh and protecting them from light and extreme pH values.
Q2: I am observing a decrease in the concentration of my stock solution over time. How can I improve its stability?
A2: A decrease in concentration points towards degradation. To enhance stability:
-
Storage Conditions: Store the compound as a dry solid in a cool, dark, and inert atmosphere. A freezer at -20°C is recommended.[5][6]
-
Solvent Choice: For solutions, use aprotic, anhydrous solvents if your experimental design allows. If aqueous solutions are necessary, use buffers to maintain a neutral pH and consider deoxygenating the solvent.
-
Temperature: Keep solutions cool and minimize the time they are kept at room or elevated temperatures.
Q3: Is this compound prone to decarboxylation?
A3: Carboxylic acids can undergo decarboxylation (loss of CO2), especially when heated.[7][8][9] While simple carboxylic acids are generally stable, the stability of this particular molecule to thermal decarboxylation would need experimental confirmation. If your protocol involves heating, be aware that this could be a potential degradation pathway.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Degradation in Assay Buffer | 1. Prepare a fresh solution of the compound immediately before each experiment. 2. Perform a time-course experiment: incubate the compound in the assay buffer for the duration of your experiment and analyze its concentration at different time points using HPLC. 3. If degradation is observed, assess the stability in buffers of different pH to find an optimal range. |
| Photodegradation during Experiment | 1. Conduct your experiment under low-light or dark conditions. 2. Use amber-colored vials or cover your experimental setup with aluminum foil. 3. Compare the results of an experiment run in the dark versus one exposed to normal laboratory light. |
| Reaction with Media Components | 1. Investigate potential interactions with components of your cell culture media or assay buffer (e.g., reducing agents, metal ions). 2. Simplify the buffer system to identify the interacting component. |
Issue: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. This is often indicated by the appearance of more polar compounds (earlier retention time). 2. Analyze samples that have been intentionally stressed with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) to see if the unknown peaks match the degradation products formed.[10][11] |
| Oxidative Degradation | 1. Expose a sample to a mild oxidizing agent (e.g., 3% H2O2) and analyze by HPLC.[12] 2. Compare the resulting chromatogram to your sample with the unknown peaks. |
| Thermal Degradation | 1. Heat a solution of the compound (e.g., at 60-80°C) for a defined period.[10] 2. Analyze the stressed sample to see if this reproduces the unknown peaks. This can help identify products of decarboxylation or other heat-induced reactions. |
Potential Degradation Pathways
Based on its chemical structure, this compound may undergo several degradation reactions. The primary pathways are likely to be hydrolysis of the oxazole ring and decarboxylation.
-
Acid/Base Catalyzed Hydrolysis: The oxazole ring can be cleaved by water, a reaction that is often accelerated by acidic or basic conditions. This would break open the ring to form an acyclic amide derivative.
-
Thermal Decarboxylation: At elevated temperatures, the carboxylic acid group could be lost as carbon dioxide (CO2), resulting in 5-methoxyoxazole.[8][9][13]
-
Photodegradation: Oxazole rings can be susceptible to photooxidation, potentially leading to complex ring-opened products.[1][2][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-METHYLOXAZOLE-2-CARBOXYLIC ACID CAS#: 45676-69-5 [amp.chemicalbook.com]
- 6. 45676-69-5|5-Methyloxazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Ch21: Decarboxylation [chem.ucalgary.ca]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. apicule.com [apicule.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability
For Immediate Release
Researchers, scientists, and drug development professionals frequently encounter the inherent hydrolytic instability of the oxazole ring, a challenge that can significantly impede synthetic efficiency and product purity. To address this critical issue, we have launched a comprehensive technical support center designed to provide practical guidance and troubleshooting strategies for managing the complexities of oxazole chemistry. This resource offers a compilation of frequently asked questions, detailed troubleshooting guides, and curated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxazole ring instability during synthesis?
The principal vulnerability of the oxazole ring lies in the acidity of the proton at the C2 position. Under both acidic and basic conditions, this proton can be abstracted, initiating a cascade of reactions that lead to ring opening and degradation. The electron-withdrawing nature of the nitrogen and oxygen atoms in the ring contributes to the susceptibility of the C2 position to nucleophilic attack and deprotonation.
Q2: How do reaction conditions, such as pH, influence the hydrolytic stability of the oxazole ring?
The stability of the oxazole ring is highly pH-dependent.
-
Acidic Conditions: In the presence of acid, the nitrogen atom of the oxazole ring can be protonated, which activates the ring towards nucleophilic attack by water or other nucleophiles present in the reaction mixture. This often leads to hydrolytic cleavage of the ring.
-
Basic Conditions: Basic conditions facilitate the deprotonation of the C2 position, forming a reactive intermediate that can undergo ring-opening to form an isocyanoenolate. This intermediate can then react with various electrophiles, leading to a mixture of undesired products.
Q3: What are the common degradation products I should look for when oxazole instability is suspected?
The specific degradation products will depend on the reaction conditions and the substitution pattern of the oxazole. However, common degradation pathways lead to the formation of α-acylamino ketones or their subsequent reaction products. Under basic conditions, the ring-opened isocyanoenolate can be trapped by electrophiles, leading to a variety of linear adducts. Spectroscopic techniques such as NMR and LC-MS are invaluable for identifying these byproducts.
Q4: Are there any general strategies to enhance the stability of the oxazole ring during a multi-step synthesis?
Yes, several strategies can be employed:
-
Protecting Groups: The most effective strategy is the introduction of a protecting group at the vulnerable C2 position. Silyl groups, such as triisopropylsilyl (TIPS), are commonly used for this purpose.
-
Substituent Effects: The electronic nature of the substituents on the oxazole ring can influence its stability. Electron-donating groups can increase the electron density of the ring, making it less susceptible to nucleophilic attack.
-
Reaction Condition Optimization: Careful control of pH, temperature, and reaction time is crucial. Whenever possible, reactions should be carried out under neutral or mildly acidic/basic conditions to minimize degradation.
-
Late-Stage Oxazole Formation: In a multi-step synthesis, it is often advantageous to introduce the oxazole ring in the later stages to minimize its exposure to harsh reaction conditions.
Troubleshooting Guide
Low yields, the formation of unexpected side products, and difficult purifications are common issues that can arise from the hydrolytic instability of the oxazole ring. The following guide provides a structured approach to troubleshooting these problems.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired oxazole-containing product. | Hydrolytic degradation of the oxazole ring under the reaction conditions. | - Introduce a C2-protecting group (e.g., TIPS).- Re-evaluate the pH of the reaction and work-up steps; aim for neutral conditions where possible.- Consider forming the oxazole ring at a later stage in the synthesis. |
| Formation of multiple, difficult-to-separate side products. | Ring-opening of the oxazole followed by reactions of the resulting intermediates. | - Use a C2-protecting group to prevent the initial ring-opening.- Analyze the side products by LC-MS and NMR to understand the degradation pathway and optimize conditions to avoid it.- Employ milder reaction conditions (lower temperature, shorter reaction time). |
| Inconsistent reaction outcomes. | Sensitivity of the oxazole ring to minor variations in reaction setup (e.g., moisture, trace acid/base). | - Ensure all reagents and solvents are scrupulously dried.- Use buffered solutions or non-acidic/basic reagents where feasible.- Standardize the reaction setup and work-up procedures meticulously. |
| Product degradation during purification (e.g., on silica gel). | The acidic nature of silica gel can catalyze the hydrolysis of sensitive oxazoles. | - Use deactivated silica gel (e.g., treated with triethylamine).- Consider alternative purification methods such as flash chromatography with a neutral stationary phase or crystallization. |
Key Experimental Protocol: C2-Silylation for Oxazole Protection
This protocol provides a general procedure for the protection of the C2 position of an oxazole ring using triisopropylsilyl (TIPS) chloride.
Materials:
-
Oxazole-containing substrate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropylsilyl chloride (TIPSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the oxazole substrate in anhydrous THF in a flame-dried flask. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-BuLi (1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Silylation: Add TIPSCl (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the C2-TIPS protected oxazole.
Deprotection: The TIPS group can be readily removed under mild acidic conditions, for example, using a solution of acetic acid in THF/water or with a fluoride source such as tetrabutylammonium fluoride (TBAF).
Visualizing the Strategy: Workflows and Pathways
To further aid researchers, we have developed a series of diagrams to visualize key processes and decision-making pathways in managing oxazole instability.
Preventing decarboxylation side reactions in hydroxyoxazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxyoxazole derivatives, specifically addressing the prevention of decarboxylation side reactions during their synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: My 5-hydroxyoxazole-4-carboxylic acid derivative is decomposing. What is the likely cause?
A1: 5-Hydroxyoxazole-4-carboxylic acid derivatives are known to be unstable, readily undergoing hydrolytic ring-opening and decarboxylation.[1][2] The primary cause is the tautomerization of the 5-hydroxyoxazole to its keto form, an azlactone. This azlactone contains a β-keto acid-like moiety, which is highly prone to decarboxylation, especially upon heating or under acidic or basic conditions.
Q2: What is the underlying chemical mechanism for this decarboxylation?
A2: The decarboxylation proceeds through a β-keto acid-type mechanism. The 5-hydroxyoxazole tautomerizes to the azlactone keto form. This intermediate can then undergo decarboxylation through a cyclic transition state, leading to the loss of carbon dioxide and the formation of a stabilized enolate, which subsequently protonates to yield the final, decarboxylated product.
Q3: How can I prevent or minimize this decarboxylation side reaction?
A3: The most effective strategy is to prevent the tautomerization to the reactive azlactone intermediate. This can be achieved by protecting the 5-hydroxyl group as an ether (e.g., an ethoxy or benzyloxy group). This protection prevents the formation of the β-dicarbonyl-like structure that facilitates decarboxylation.[1][2] Additionally, careful control of reaction conditions, such as temperature and pH, can help minimize this side reaction. For some heteroaromatic carboxylic acids, the rate of decarboxylation is influenced by pH, with increased rates observed in acidic conditions.[1][3]
Q4: Are there any specific protecting groups you recommend for the 5-hydroxyl group?
A4: An ethyl group has been shown to be effective in stabilizing a 5-hydroxyoxazole-4-carboxylic acid derivative.[1][2] The resulting 5-ethoxyoxazole was found to be stable to aqueous workup and purification. Other alkyl or benzyl protecting groups could also be employed. The choice of protecting group should be guided by the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired hydroxyoxazole carboxylic acid and presence of decarboxylated byproduct. | Tautomerization to the azlactone intermediate followed by β-decarboxylation.[1][2] | Protect the 5-hydroxyl group as an ether (e.g., ethoxy) to prevent tautomerization. See the experimental protocol below for the synthesis of a 5-ethoxyoxazole derivative.[1][2] |
| Product degrades during purification (e.g., on silica gel). | The unprotected 5-hydroxyoxazole-4-carboxylic acid is unstable. Even the decarboxylated azlactone can be unstable on silica gel.[1][2] | Purify the protected derivative (e.g., 5-ethoxyoxazole) which is more stable. If the unprotected form is required, use non-acidic purification techniques and handle the compound at low temperatures. |
| Reaction mixture turns dark, and multiple spots are observed on TLC. | Decomposition of the starting material or product due to harsh reaction conditions. | - Lower the reaction temperature. - Carefully control the pH of the reaction mixture. Avoid strongly acidic or basic conditions if possible. For some related heteroaromatic systems, decarboxylation is accelerated at low pH.[1][3] |
| Hydrolytic ring-opening is observed in addition to decarboxylation. | Both side reactions are known for 5-hydroxyoxazole-4-carboxy derivatives, particularly under aqueous acidic or basic conditions.[1][2] | - Use a protecting group for the 5-hydroxyl function. - Perform reactions under anhydrous conditions where possible. - Minimize the duration of exposure to aqueous acidic or basic conditions during workup. |
Quantitative Data
The following table summarizes the reported yields for the synthesis of a stabilized 5-ethoxyoxazole derivative, demonstrating the effectiveness of the hydroxyl protection strategy.
| Reaction Step | Product | Yield (%) | Reference |
| Cyclization of a diester precursor to the protected oxazole | 2-(1,3-thiazol-2-yl)-5-ethoxy-1,3-oxazole-4-carboxylate | 84 | [1][2] |
| Saponification of the ester to the carboxylic acid | 2-(1,3-thiazol-2-yl)-5-ethoxy-1,3-oxazole-4-carboxylic acid | 65 | [1][2] |
Experimental Protocols
Synthesis of a Stabilized 5-Ethoxyoxazole-4-carboxylic Acid Derivative [1][2]
This protocol describes the synthesis of a 5-ethoxyoxazole derivative to prevent decarboxylation.
Step 1: Synthesis of the Protected Oxazole (Ethyl 2-(1,3-thiazol-2-yl)-5-ethoxy-1,3-oxazole-4-carboxylate)
-
To a solution of the starting diester (1,3-diester 10 in the source) in a suitable solvent, add iodine and triphenylphosphine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture using standard procedures to isolate the protected oxazole.
-
The reported yield for this step is 84%.
Step 2: Saponification to the Carboxylic Acid (2-(1,3-thiazol-2-yl)-5-ethoxy-1,3-oxazole-4-carboxylic acid)
-
Dissolve the protected oxazole from Step 1 in a suitable solvent mixture (e.g., THF/water).
-
Add lithium hydroxide (LiOH) to the solution.
-
Stir the mixture at room temperature until the saponification is complete (monitor by TLC).
-
Acidify the reaction mixture and extract the product.
-
Purify the product to obtain the stable 5-ethoxyoxazole carboxylic acid.
-
The reported yield for this step is 65%.
Visualizations
Decarboxylation Pathway of 5-Hydroxyoxazole-4-Carboxylic Acid
Caption: The decarboxylation mechanism of 5-hydroxyoxazole-4-carboxylic acid proceeds via tautomerization to an unstable azlactone intermediate.
Experimental Workflow for Preventing Decarboxylation
Caption: A workflow for synthesizing a stable hydroxyoxazole derivative by protecting the hydroxyl group.
Troubleshooting Logic for Decarboxylation Issues
Caption: A decision tree for troubleshooting decarboxylation in hydroxyoxazole derivative synthesis.
References
Technical Support Center: Optimizing Coupling Reactions for 5-Methoxyoxazole-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing amide coupling reactions involving 5-Methoxyoxazole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound with various amines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inefficient Activation of Carboxylic Acid: The electron-withdrawing nature of the oxazole ring can affect the reactivity of the carboxylic acid. | • Switch to a more powerful coupling reagent: If using a carbodiimide like EDC, consider switching to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP).[1][2] • Pre-activation: Allow the carboxylic acid, coupling reagent, and any additives (e.g., HOBt, HOAt) to stir for a few minutes before adding the amine. • Consider forming the acid chloride: For robust amines, converting the carboxylic acid to the acid chloride with reagents like thionyl chloride or oxalyl chloride can be effective. |
| 2. Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines may react sluggishly. | • Increase reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential side reactions. • Use a stronger, non-nucleophilic base: Switch from a tertiary amine base like triethylamine (TEA) to a more hindered base like N,N-diisopropylethylamine (DIPEA). • Increase reagent equivalents: Using a slight excess (1.1-1.5 equivalents) of the amine and coupling reagent may drive the reaction to completion. | |
| 3. Inappropriate Solvent: The solubility of reactants and intermediates can significantly impact the reaction. | • Switch to a more polar aprotic solvent: If using dichloromethane (DCM), consider switching to N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility. | |
| Presence of Side Products | 1. Racemization (if amine or acid is chiral): The activated carboxylic acid intermediate can be susceptible to epimerization. | • Add racemization suppressants: Include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in the reaction mixture.[3] • Lower the reaction temperature: Perform the reaction at 0 °C or room temperature. |
| 2. Guanidinylation of the Amine: This is a known side reaction when using excess uronium/aminium reagents like HATU or HBTU.[2] | • Use stoichiometric amounts of the coupling reagent: Avoid using a large excess of the uronium/aminium salt. • Switch to a phosphonium-based reagent: Reagents like PyBOP are less prone to this side reaction. | |
| 3. Formation of N-acylurea: This can occur with carbodiimide reagents (EDC, DCC, DIC). | • Add HOBt or HOAt: These additives react with the O-acylisourea intermediate to form an active ester, which is less susceptible to this side reaction. • Purification: N-acylurea byproducts can often be removed by aqueous workup or chromatography. | |
| Difficult Purification | 1. Water-soluble byproducts: Byproducts from reagents like EDC and its corresponding urea can complicate extraction. | • Use EDC•HCl: The hydrochloride salt and its urea byproduct are water-soluble and can be removed with an aqueous wash. • Acidic and basic washes: A standard workup with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO3) can help remove unreacted starting materials and byproducts. |
| 2. Co-elution of product and byproducts: Similar polarities can make chromatographic separation challenging. | • Optimize chromatography conditions: Screen different solvent systems (e.g., ethyl acetate/hexanes, methanol/DCM) and consider using a different stationary phase if necessary. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for reactions with this compound?
A1: For a reliable starting point, a uronium/aminium salt like HATU in the presence of a non-nucleophilic base such as DIPEA in DMF is often a robust choice, especially for challenging couplings.[1] Carbodiimides like EDC in combination with HOBt are a more economical option and can be effective for less hindered and more nucleophilic amines.
Q2: How can I monitor the progress of my coupling reaction?
A2: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC can show the consumption of the limiting reagent, while LC-MS can confirm the formation of the desired product by its mass.
Q3: What is the optimal order of addition for the reagents?
A3: A generally accepted order of addition is to dissolve the this compound, the coupling reagent (e.g., HATU), and any additives (e.g., HOAt) in an appropriate solvent. This mixture is often stirred for a few minutes to pre-activate the carboxylic acid. The amine is then added, followed by the base (e.g., DIPEA). This sequence can minimize side reactions, such as the guanidinylation of the amine by HATU.
Q4: Can I use an aqueous workup to purify my product?
A4: Yes, in many cases, an aqueous workup is a crucial step in purification. After the reaction is complete, the mixture can be diluted with an organic solvent like ethyl acetate and washed sequentially with a dilute acid (e.g., 1N HCl) to remove the base, a dilute base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid, and brine to remove residual water. The organic layer is then dried and concentrated.
Q5: Are there any known incompatibilities of the oxazole ring with common coupling conditions?
A5: The oxazole ring is generally stable under most standard amide coupling conditions. However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential ring opening or other decomposition pathways.
Quantitative Data on Coupling Reagents
The following table summarizes typical conditions and reported yields for amide coupling reactions of heteroaromatic carboxylic acids, which can serve as a starting point for optimizing reactions with this compound.
| Coupling Reagent | Additive | Base | Solvent | Typical Time | Typical Yield | Notes |
| HATU | None | DIPEA | DMF | 2-16 h | 55-95% | Highly efficient for a broad range of amines, including electron-deficient and sterically hindered ones.[1] |
| EDC•HCl | HOBt | DIPEA/TEA | DCM/DMF | 12-24 h | 40-85% | A cost-effective choice. The addition of HOBt is crucial to improve efficiency and reduce side reactions.[3] |
| PyBOP | None | DIPEA | DMF/DCM | 4-18 h | 60-90% | A good alternative to uronium salts, with a lower risk of amine guanidinylation. |
| SOCl₂ (via acid chloride) | None | Pyridine/TEA | Toluene/DCM | 2-6 h | 50-80% | A robust method, particularly for unreactive amines. Requires an extra step for acid chloride formation. |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and HOAt (1.1 eq, optional).
-
Stir the mixture at room temperature for 15 minutes for pre-activation.
-
Add the desired amine (1.0-1.2 eq).
-
Add DIPEA (2.0-3.0 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling
-
Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the amine (1.0-1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC•HCl (1.2 eq) portion-wise.
-
Add TEA or DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 5-Methoxyoxazole-2-carboxylic acid. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is typically synthesized through a two-step process. The first step involves the formation of an ester precursor, ethyl 5-methoxyoxazole-2-carboxylate, via methods such as the Robinson-Gabriel, Fischer, or van Leusen oxazole synthesis.[1][2][3][4][5][6][7][8][9] The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.[10][11]
Q2: I am seeing a persistent impurity with a higher Rf value on my TLC plate than my desired carboxylic acid product. What could it be?
A2: An impurity with a higher Rf value is less polar than your product. A likely candidate is the unhydrolyzed ester precursor, ethyl 5-methoxyoxazole-2-carboxylate. Incomplete hydrolysis is a common issue. To address this, you can try extending the reaction time of the hydrolysis step, increasing the amount of base (e.g., lithium hydroxide or sodium hydroxide), or ensuring the reaction temperature is adequate to drive the reaction to completion.
Q3: My final product shows a broad melting point and the yield is low. What are the potential causes?
A3: A broad melting point and low yield suggest the presence of multiple impurities. Besides the unreacted ester, other possible impurities could include:
-
Starting materials from the initial oxazole ring formation step.
-
Side-products from competing reaction pathways during the oxazole synthesis.
-
Decarboxylation product: Oxazole carboxylic acids can sometimes undergo decarboxylation to yield 5-methoxyoxazole, especially if exposed to high temperatures for extended periods.
To improve purity and yield, ensure complete conversion at each step and optimize your purification protocol, which may include recrystallization from a suitable solvent system or column chromatography.
Q4: What are the recommended analytical methods to check the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for assessing the purity of carboxylic acids.[12][13][14]
-
HPLC: A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a good starting point.
-
TLC: Silica gel plates can be used. Due to the polar nature of the carboxylic acid, a polar eluent system will be required. A mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) with a more polar solvent (e.g., methanol) and a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing is often effective.
Q5: How can I effectively purify my final product?
A5: Purification of carboxylic acids can typically be achieved through the following methods:
-
Extraction: The acidic nature of the product allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its salt. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure acid, which can be collected by filtration or extracted back into an organic solvent.[15]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent is an excellent method for purification. The choice of solvent will depend on the solubility of the product and impurities.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed. As with TLC, a polar solvent system, often with a small amount of acid, will be necessary.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Ethyl 5-methoxyoxazole-2-carboxylate (Ester Precursor) | Incomplete reaction during oxazole formation. | - Ensure all starting materials are pure and dry.- Optimize reaction temperature and time.- Consider using a different cyclodehydrating agent in the Robinson-Gabriel synthesis (e.g., polyphosphoric acid).[3][5] |
| Side reactions consuming starting materials. | - Depending on the chosen synthesis (Robinson-Gabriel, Fischer, van Leusen), specific side reactions can occur.[1][2][3][4][5][6][7][8][9] Review the mechanism of your chosen synthesis to identify potential side products and adjust reaction conditions to minimize their formation. | |
| Incomplete Hydrolysis of the Ester Precursor | Insufficient base or reaction time. | - Increase the molar excess of the base (e.g., LiOH or NaOH).- Extend the reaction time and/or increase the reaction temperature.[10] |
| Poor solubility of the ester in the reaction medium. | - Add a co-solvent like THF or methanol to improve solubility. | |
| Presence of Multiple Impurities in the Final Product | Incomplete purification. | - Optimize the extraction process by carefully controlling the pH during the acid-base washes.[15]- Perform multiple recrystallizations from different solvent systems.- Utilize column chromatography with a carefully selected eluent system. |
| Degradation of the product. | - Avoid excessive heat during purification and drying, as this can lead to decarboxylation. | |
| Streaking or Tailing on TLC Plate | The carboxylic acid is ionized on the silica gel. | - Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent to suppress ionization. |
| Product is an oil instead of a solid | Presence of impurities. | - Purify the product using column chromatography.- Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of oxazole derivatives, which can serve as a benchmark for your experiments. Note that specific yields for this compound may vary depending on the exact protocol and scale.
| Reaction Step | Product | Typical Yield Range | Reference |
| Oxazole Synthesis | Substituted Oxazoles | 50-96% | [16] |
| Ester Hydrolysis | Carboxylic Acid | High (often quantitative) | [11][17] |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below. This is a generalized procedure, and specific conditions may need to be optimized.
Step 1: Synthesis of Ethyl 5-methoxyoxazole-2-carboxylate (Illustrative Example via a modified Robinson-Gabriel approach)
Step 2: Hydrolysis of Ethyl 5-methoxyoxazole-2-carboxylate to this compound
-
Dissolve ethyl 5-methoxyoxazole-2-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[10][11]
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The this compound should precipitate out of the solution. If it does not, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Collect the solid product by filtration and wash with cold water. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common sources of impurities in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. jocpr.com [jocpr.com]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or Inconsistent Yields During Synthesis
-
Question: We are experiencing significantly lower than expected yields during the scale-up synthesis of this compound. What are the potential causes and how can we mitigate them?
-
Answer: Low yields in oxazole synthesis, particularly during scale-up, can stem from several factors. The Van Leusen oxazole synthesis is a common method for producing oxazole derivatives.[1] Challenges in controlling reaction parameters, potential side reactions, and product instability can all contribute to diminished yields.
Possible Causes and Solutions:
Cause Recommended Action Incomplete Reaction - Monitor the reaction progress closely using techniques like TLC or HPLC. - Ensure efficient mixing, especially in larger reactors, to maintain homogeneity. - Gradually increase the reaction time or temperature, monitoring for impurity formation. Side Reactions - The presence of electron-donating groups on the oxazole ring can facilitate reactions with dienophiles.[2] - Minimize the presence of impurities in starting materials that could act as competing dienophiles. - Optimize the reaction temperature to disfavor side product formation. Product Degradation - Some oxazole derivatives, particularly those with hydroxy and carboxy substituents, can be unstable and prone to hydrolytic ring-opening and decarboxylation.[3][4] While 5-methoxy is not 5-hydroxy, instability should be considered. - Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. - Use moderate temperatures during workup and purification. Inefficient Purification - Carboxylic acids can be challenging to purify.[5] - Consider alternative purification methods such as crystallization or conversion to a salt for purification, followed by regeneration of the free acid.[5]
Issue 2: Formation of Significant Impurities
-
Question: Our scaled-up batches of this compound show significant levels of unknown impurities by HPLC analysis. How can we identify and minimize these?
-
Answer: Impurity formation is a common challenge in scaling up organic syntheses.[6] For oxazole synthesis, impurities can arise from starting materials, side reactions, or product degradation.
Troubleshooting Impurity Formation:
Caption: A logical workflow for identifying and minimizing impurities.
Common Impurities and Prevention:
-
Unreacted Starting Materials: Ensure accurate stoichiometry and sufficient reaction time.
-
Isomeric Byproducts: The formation of regioisomers can occur. Purify intermediates to ensure high isomeric purity before proceeding.
-
Ring-Opened Products: The oxazole ring can be susceptible to cleavage by certain nucleophiles or oxidizing agents.[2] Avoid harsh acidic or basic conditions during workup if possible.
-
Decarboxylation Product: Given the presence of the carboxylic acid, decarboxylation at elevated temperatures is a potential side reaction.
-
Issue 3: Difficulties with Product Purification and Isolation
-
Question: We are struggling to effectively purify this compound at a larger scale. Standard silica gel chromatography is not providing adequate separation and is leading to product loss. What are our options?
-
Answer: The purification of carboxylic acids can be complicated by their polarity and potential for interaction with silica gel.[5]
Alternative Purification Strategies:
Method Description Advantages Considerations Crystallization Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals. Can be highly effective for removing impurities and is scalable. Requires finding a suitable solvent system. May require seeding. Acid-Base Extraction Dissolving the crude material in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then washed, re-acidified, and the purified product is extracted back into an organic solvent.[5] Effective for removing neutral and basic impurities. Requires handling large volumes of solvents and aqueous solutions. Ensure the product is stable to the pH changes. Preparative HPLC A scalable version of analytical HPLC. Can provide very high purity. Can be expensive in terms of solvents and column media. Throughput may be limited.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended storage condition for this compound?
-
Q2: Is this compound sensitive to moisture or air?
-
A2: Oxazole rings can be sensitive to strong acids and certain oxidizing agents.[2] Additionally, related 5-hydroxyoxazole-4-carboxylic acids are known to be unstable towards hydrolytic ring-opening.[3][4] Therefore, it is prudent to handle this compound in a dry, inert environment to minimize potential degradation.
-
-
Q3: What are the key safety precautions when handling this compound?
-
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Review the Safety Data Sheet (SDS) for specific handling and emergency procedures.
-
-
Q4: Which synthetic routes are most amenable to scale-up for this compound?
-
A4: Methods that avoid highly energetic reagents, cryogenic temperatures, or difficult purifications are generally preferred for scale-up. The Van Leusen oxazole synthesis is a versatile method for creating substituted oxazoles.[1] Additionally, newer methods that allow for the direct synthesis of oxazoles from carboxylic acids could be highly efficient for scale-up.[9]
Caption: A generalized workflow for the synthesis of oxazoles from carboxylic acids.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Van Leusen Approach (Illustrative)
This protocol is illustrative and should be optimized for specific laboratory and scale-up conditions.
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with a suitable solvent (e.g., methanol).
-
Reagent Addition: Tosylmethyl isocyanide (TosMIC) is added to the solvent. The mixture is cooled to 0-5 °C. A base, such as potassium carbonate, is added portion-wise, maintaining the temperature.
-
Aldehyde Addition: An appropriate aldehyde precursor is added dropwise to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for a specified time, with progress monitored by TLC or HPLC.
-
Quenching: The reaction is carefully quenched with water.
-
Workup: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization or another suitable method as described in the troubleshooting section.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.
-
Aqueous Wash: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is approximately 2-3. The product should precipitate.
-
Final Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[5]
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. 45676-69-5|5-Methyloxazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 5-METHYLOXAZOLE-2-CARBOXYLIC ACID CAS#: 45676-69-5 [amp.chemicalbook.com]
- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Substituted Oxazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing substituted oxazoles.
Troubleshooting Crystallization Issues
Crystallization of substituted oxazoles can be a nuanced process. Below are common issues encountered during experiments and strategies to address them.
Issue 1: No Crystals Form
If your experiment does not yield any crystals, consider the following troubleshooting steps:
-
Solution is not saturated: The concentration of your substituted oxazole in the solvent may be too low.
-
Remedy: Increase the concentration by slowly evaporating some of the solvent. You can do this by leaving the container partially open in a controlled environment.[1] If you have additional solid material, you can add more to the solution, ensuring it dissolves completely, potentially with gentle heating.
-
-
Inappropriate solvent system: The chosen solvent or solvent mixture may be too effective at solvating the molecule, preventing it from forming a crystal lattice.
-
Remedy: Experiment with different solvents or solvent mixtures. A good starting point is to use a solvent in which your compound is sparingly soluble. For mixed solvent systems, use a "good" solvent to dissolve the compound and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid.[2][3]
-
-
Lack of nucleation sites: Crystal growth requires an initial nucleation event.
-
Remedy: Introduce a seed crystal from a previous successful crystallization. If no seed crystal is available, scratching the inside of the glass container with a glass rod can create microscopic imperfections that may induce nucleation.[4]
-
-
Vibrations and disturbances: A stable environment is crucial for crystal growth.
-
Remedy: Place your crystallization experiment in a location free from vibrations and significant temperature fluctuations.[1]
-
Issue 2: Oiling Out - Formation of an Oil Instead of Crystals
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when a solution becomes supersaturated at a temperature above the compound's melting point in that particular solvent system.
-
Solution cooled too quickly: Rapid cooling can cause the compound to crash out of solution as an oil.
-
Remedy: Re-dissolve the oil by gently heating the solution and then allow it to cool at a much slower rate. This can be achieved by placing the container in a Dewar flask filled with warm water to insulate it.[5]
-
-
High concentration of impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.
-
Inappropriate solvent: The solvent may be too non-polar, leading to the separation of the solute as an immiscible liquid.
-
Remedy: Add a small amount of a more polar co-solvent to increase the solubility of the compound at lower temperatures.[4]
-
Issue 3: Formation of Small or Poor-Quality Crystals
The goal is to obtain well-defined single crystals of a suitable size for analysis. If you are getting microcrystals, needles, or plates that are too thin, consider these adjustments:
-
Crystallization is too rapid: Fast crystal growth often leads to smaller, less ordered crystals.
-
Remedy: Slow down the crystallization process. For slow evaporation, reduce the rate of solvent removal by using a container with a smaller opening or covering it more securely.[2] For cooling methods, decrease the cooling rate.[6] For vapor diffusion, placing the setup in a colder environment can slow the diffusion of the anti-solvent.[3]
-
-
Too many nucleation events: The formation of numerous initial crystals will compete for the available material, resulting in a large number of small crystals.
-
Remedy: Reduce the level of supersaturation. This can be done by using a slightly larger volume of solvent or starting the cooling process from a less concentrated solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for crystallizing substituted oxazoles?
A1: The most frequently employed and successful methods for small organic molecules like substituted oxazoles are:
-
Slow Evaporation: A solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration until crystals form. This is a simple and often effective method.[5]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form.[5]
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent (anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method is particularly useful when only small amounts of the compound are available.[3]
Q2: How do I choose a suitable solvent for crystallization?
A2: The ideal solvent is one in which your substituted oxazole is moderately soluble. If the compound is too soluble, it will not precipitate. If it is not soluble enough, you will not be able to create a saturated solution. A general guideline is to find a solvent where the compound is soluble when heated but sparingly soluble at room temperature or below. For mixed solvent systems, a common approach is to dissolve the compound in a small amount of a "good" solvent and then titrate with a "poor" solvent until the solution is persistently cloudy. A small amount of the "good" solvent is then added to clarify the solution before allowing it to cool or the solvent to evaporate.[2]
Q3: How pure does my substituted oxazole need to be for successful crystallization?
A3: The purer the compound, the higher the likelihood of obtaining high-quality single crystals. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder. A purity of at least 80-90% is recommended as a starting point for screening crystallization conditions.[3] For final X-ray diffraction analysis, the highest possible purity is desired.
Q4: My crystals are very thin needles. How can I grow thicker crystals?
A4: The formation of needles often indicates rapid crystal growth along one dimension. To encourage growth in other dimensions, you need to slow down the crystallization process. Try reducing the rate of solvent evaporation or cooling. Experimenting with different solvents can also influence crystal habit. Sometimes, a solvent that promotes slower growth will yield more block-like crystals.[6]
Data Presentation: Solvent Systems for Crystallization
The selection of an appropriate solvent system is critical. Below is a table summarizing common solvents and their properties, which can guide the selection process for crystallizing substituted oxazoles.
| Solvent Class | Example Solvents | Polarity | Boiling Point (°C) | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | 65, 78, 82 | Good for polar oxazoles. Can form hydrogen bonds. |
| Ketones | Acetone | Medium-High | 56 | Good solvent, but its high volatility can lead to rapid crystallization.[3] |
| Esters | Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities. |
| Chlorinated | Dichloromethane, Chloroform | Medium | 40, 61 | Effective solvents, but their volatility can be a challenge to control.[3] |
| Aromatics | Toluene, Benzene | Low | 111, 80 | Useful for less polar oxazoles. Toluene is generally preferred over the more hazardous benzene.[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | 35, 66 | Often used as the more volatile component in vapor diffusion or as a co-solvent. |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Very Low | 69, 98, 81 | Typically used as anti-solvents to decrease solubility.[7] |
Common Solvent Mixtures for Vapor Diffusion: [8]
| "Good" Solvent (for Oxazole) | "Poor" Solvent (Anti-solvent) |
| Tetrahydrofuran (THF) | Cyclohexane |
| Dichloromethane | Cyclopentane |
| Methanol | Hexane or Tetrahydrofuran |
| Acetonitrile | Tetrahydropyran |
| Acetone | Chloroform |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Preparation: Dissolve your substituted oxazole in a suitable solvent or solvent mixture in a clean vial to create a solution that is near saturation. A good starting point is 2-10 mg in 0.5-1 mL of solvent.[3]
-
Setup: Cover the vial with parafilm or aluminum foil. Pierce a few small holes in the covering to allow for slow evaporation. The rate of evaporation can be controlled by the number and size of the holes.[2]
-
Crystallization: Place the vial in a vibration-free location at a constant temperature.
-
Observation: Monitor the vial periodically for crystal growth. This process can take anywhere from a few hours to several weeks.
Protocol 2: Vapor Diffusion (Sitting Drop)
-
Reservoir Preparation: Add a reservoir solution (typically 0.5-1 mL) of a volatile anti-solvent to the outer well of a crystallization plate or a larger vial.
-
Drop Preparation: In the inner well or on a pedestal, place a small drop (1-10 µL) of a concentrated solution of your substituted oxazole in a less volatile "good" solvent.
-
Sealing: Seal the well or vial tightly to create a closed system.
-
Equilibration: The anti-solvent from the reservoir will slowly diffuse in the vapor phase into the drop containing your compound. This gradually decreases the solubility of your oxazole, leading to crystallization.
-
Incubation: Place the setup in a stable environment and monitor for crystal growth.
Visualizations
Caption: A general workflow for the crystallization of substituted oxazoles.
Caption: A troubleshooting decision tree for common crystallization issues.
References
- 1. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. unifr.ch [unifr.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Growing Crystals [web.mit.edu]
- 6. Advice for Crystallization [chem.uni-potsdam.de]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
Technical Support Center: Carboxylic Acid Protecting Group Strategies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the protection and deprotection of carboxylic acids. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during organic synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the protection and deprotection of carboxylic acids, presented in a question-and-answer format.
Question: My esterification reaction is incomplete, and the TLC shows the presence of the starting carboxylic acid. What could be the problem and how can I resolve it?
Answer: Incomplete esterification can be attributed to several factors. Here are some common causes and their solutions:
-
Insufficient Reagent Activity: The activating agent (e.g., DCC, EDC) may have degraded. Use freshly opened or properly stored reagents. For DCC-mediated couplings, ensure anhydrous conditions as DCC is moisture-sensitive.
-
Steric Hindrance: If either the carboxylic acid or the alcohol is sterically hindered, the reaction rate will be significantly slower.[1][2] In such cases, consider using a more reactive acylating agent or a different coupling method. For highly hindered substrates, the use of more reactive benzotriazole esters formed in situ can be effective.[2]
-
Inadequate Catalyst: For reactions requiring a catalyst (e.g., DMAP in DCC couplings), ensure the correct stoichiometric amount is used. For acid-catalyzed esterifications (e.g., Fischer esterification), a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is necessary to drive the equilibrium towards the product.[3]
-
Reversible Reaction: Fischer esterification is a reversible process. To drive the reaction to completion, it is essential to remove water as it is formed, typically by azeotropic distillation with a Dean-Stark apparatus or by using a drying agent.[3]
-
Poor Solubility: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be slow or incomplete. Choose a solvent in which all reactants are soluble at the reaction temperature.
Question: I am observing side products during the TFA-mediated deprotection of my t-butyl ester. How can I minimize these?
Answer: The primary side reaction during TFA deprotection is the alkylation of nucleophilic residues (e.g., tryptophan, methionine, or electron-rich aromatic rings) by the released t-butyl cation.[4] The t-butyl cation can also be trapped by TFA to form t-butyl trifluoroacetate, which itself can act as an alkylating agent.[4][5]
To mitigate these side reactions, the use of "scavengers" is crucial. Scavengers are nucleophilic species that are added to the cleavage cocktail to trap the reactive carbocations.[4][6][7]
Common Scavenger Protocols:
| Scavenger(s) | Typical Concentration in TFA | Target Side Reaction | Reference |
| Triisopropylsilane (TIS) | 2.5% - 5% (v/v) | General carbocation scavenger | [6][7] |
| Water | 2.5% - 5% (v/v) | Traps t-butyl cation | [6][7] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Reduces methionine sulfoxide, scavenges cations | [6] |
| Thioanisole | 5% (v/v) | Scavenges cations, protects tryptophan | [6] |
A common and effective cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7] For peptides containing sensitive residues, more complex cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT) may be necessary.[6]
Question: During the hydrogenolysis of my benzyl ester, I am observing incomplete deprotection and/or side reactions. What are the likely causes and solutions?
Answer: Incomplete deprotection or side reactions during hydrogenolysis of benzyl esters can arise from several issues:
-
Catalyst Poisoning: The palladium catalyst (e.g., Pd/C) is susceptible to poisoning by sulfur- or nitrogen-containing functional groups in the substrate.[8] If your molecule contains such groups, you may need to use a larger amount of catalyst or a more poison-resistant catalyst.
-
Catalyst Inactivity: The catalyst may be old or of poor quality. Use a fresh batch of high-quality catalyst.
-
Insufficient Hydrogen Pressure: Ensure an adequate pressure of hydrogen gas is maintained throughout the reaction. For stubborn deprotections, increasing the hydrogen pressure may be beneficial.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol are generally effective.[7]
-
Over-reduction: In some cases, other functional groups in the molecule, such as alkenes or alkynes, may be reduced under the reaction conditions. If this is a concern, consider using a milder deprotection method or a more selective catalyst.
Question: How can I effectively remove the dicyclohexylurea (DCU) byproduct after a DCC-mediated esterification?
Answer: Dicyclohexylurea (DCU) is a common byproduct of DCC couplings and is often poorly soluble in many organic solvents, which can complicate purification. Here are several methods for its removal:
-
Filtration: DCU is often insoluble in the reaction solvent (e.g., dichloromethane, THF) and can be largely removed by filtration of the reaction mixture through a pad of celite.[5][9][10]
-
Precipitation: After concentrating the reaction mixture, redissolving the residue in a solvent in which the desired product is soluble but DCU is not (e.g., cold diethyl ether or acetone) can precipitate the DCU, which can then be removed by filtration.[5][9]
-
Acidic Wash: If the desired product is stable to acid, washing the organic layer with a dilute acid solution (e.g., 1N HCl) can help to remove any remaining DCC and some DCU.[9]
-
Chromatography: While DCU can sometimes streak on silica gel, it can often be separated from the desired product by column chromatography.[5] Using a different stationary phase, such as alumina, may also be effective.[9]
-
Alternative Reagents: If DCU removal is consistently problematic, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[5]
Frequently Asked Questions (FAQs)
Q1: Which protecting group should I choose for my carboxylic acid?
A1: The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule. Consider the following:
-
Orthogonality: The protecting group should be stable to the reaction conditions planned for other steps in the synthesis and should be removable under conditions that do not affect other protecting groups.[11]
-
Stability to Reaction Conditions:
-
For reactions involving strong bases or nucleophiles (e.g., Grignard reagents, organolithiums): Ester protecting groups are generally suitable.[12][13]
-
For reactions involving reducing agents (e.g., LiAlH₄): Most ester protecting groups will be reduced.[14][15][16][17] In this case, protecting the carboxylic acid is not a viable strategy if the ester is not the intended site of reduction.
-
For acid-sensitive substrates: Avoid acid-labile protecting groups like t-butyl esters. Consider benzyl or silyl esters.[18]
-
-
Ease of Removal: Choose a protecting group that can be removed under mild conditions to avoid degradation of your target molecule.
Q2: How can I monitor the progress of my carboxylic acid protection reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[19][20] Spot the reaction mixture alongside the starting carboxylic acid. The product ester will typically have a higher Rf value (less polar) than the starting acid. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[19] For carboxylic acids that are highly polar and do not move from the baseline, adding a small amount of acetic acid to the eluent can help to visualize the spot.[21][22]
Q3: Can I protect a carboxylic acid in the presence of an alcohol?
A3: Yes, chemoselective protection is possible. Direct esterification of a carboxylic acid in the presence of an alcohol can be challenging. However, by converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents like DCC/DMAP, you can selectively form the ester of the carboxylic acid. The less nucleophilic alcohol will not react under these conditions if it is not the intended coupling partner.
Q4: I am working with a chiral carboxylic acid. How can I avoid racemization during protection and deprotection?
A4: Racemization can occur, particularly if the chiral center is at the α-position to the carboxyl group.[23][24][25][26]
-
During Protection: Using mild coupling conditions can minimize racemization. For example, in peptide synthesis, the addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to carbodiimide-mediated couplings can suppress racemization.[24]
-
During Deprotection: Basic hydrolysis of esters can lead to epimerization of the α-carbon.[12] If racemization is a concern, consider using enzymatic hydrolysis or deprotection methods that proceed under neutral or mildly acidic conditions, such as hydrogenolysis for benzyl esters.
Data Presentation
The following tables summarize the stability and common conditions for the protection and deprotection of various carboxylic acid protecting groups.
Table 1: Stability of Common Carboxylic Acid Protecting Groups
| Protecting Group | Stable To | Labile To |
| Methyl Ester | Mild acidic and basic conditions, most reducing agents (except LiAlH₄), catalytic hydrogenation. | Strong aqueous acid, strong aqueous base.[27] |
| Benzyl Ester | Mild acidic and basic conditions, some reducing agents. | Catalytic hydrogenolysis, strong acids, strong bases.[27] |
| t-Butyl Ester | Basic conditions, catalytic hydrogenolysis, nucleophiles. | Strong acids (e.g., TFA).[27] |
| Silyl Esters (e.g., TBDMS) | Catalytic hydrogenolysis, mild basic conditions. | Acids, fluoride sources (e.g., TBAF), water.[28] |
Table 2: Comparison of Common Protection Methods for Carboxylic Acids
| Protecting Group | Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) |
| Methyl Ester | SOCl₂ or HCl (gas), MeOH | Methanol | Reflux | 3 - 12 h | 85 - 95 |
| Methyl Ester | CH₂N₂ | Ether/Methanol | Room Temp. | 1 - 90 min | 84 - 100[8] |
| Benzyl Ester | Benzyl bromide, Base (e.g., Cs₂CO₃) | DMF | Room Temp. | 12 - 24 h | 80 - 95 |
| Benzyl Ester | DCC, DMAP, Benzyl alcohol | DCM | Room Temp. | 4 - 12 h | 70 - 90 |
| t-Butyl Ester | Isobutylene, cat. H₂SO₄ | DCM | -78 °C to RT | 1 - 4 h | 70 - 90 |
| TBDMS Ester | TBDMS-Cl, Imidazole | DMF | Room Temp. | 1 - 3 h | 90 - 98 |
Table 3: Comparison of Common Deprotection Methods for Carboxylic Acid Esters
| Protecting Group | Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) |
| Methyl Ester | LiOH, H₂O | THF/Methanol | Room Temp. | 1 - 20 h | 75 - 100[8] |
| Methyl Ester | NaOH, H₂O | Methanol | Room Temp. | 4 - 17 h | 99[8] |
| Benzyl Ester | H₂, Pd/C (10%) | Methanol/EtOAc | Room Temp. | 1 - 12 h | 95 - 100 |
| t-Butyl Ester | TFA, Scavenger (e.g., TIS) | DCM | Room Temp. | 1 - 4 h | 90 - 99 |
| TBDMS Ester | TBAF | THF | Room Temp. | 0.5 - 2 h | 85 - 95 |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid as a Methyl Ester using SOCl₂ in Methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the carboxylic acid (1.0 eq) in anhydrous methanol (5-10 mL per mmol of acid).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 3-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude methyl ester hydrochloride can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography. For the free amine form of an amino acid ester, the hydrochloride salt is neutralized with a base like sodium bicarbonate and extracted with an organic solvent.[12]
Protocol 2: Protection of a Carboxylic Acid as a Benzyl Ester using DCC and DMAP
-
Reaction Setup: Dissolve the carboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM) (10-20 mL per mmol of acid) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude benzyl ester. Purify further by flash column chromatography if necessary.
Protocol 3: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)
-
Reaction Setup: Dissolve the t-butyl ester (1.0 eq) in dichloromethane (DCM) (10-20 mL per mmol of ester) in a round-bottom flask.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by mixing TFA, DCM, and a scavenger (e.g., triisopropylsilane, TIS). A common mixture is TFA/DCM (1:1) with 5% TIS.
-
Deprotection: Add the cleavage cocktail to the solution of the t-butyl ester at room temperature and stir. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Remove the TFA and DCM under reduced pressure (it is advisable to use a trap containing a base to neutralize the acidic vapors). Co-evaporate with toluene several times to ensure complete removal of residual TFA.
-
Purification: The crude carboxylic acid can be purified by recrystallization, precipitation, or flash column chromatography.
Visualizations
Caption: General workflow for using a protecting group on a carboxylic acid.
Caption: Example of an orthogonal protection strategy.
Caption: Decision tree for troubleshooting incomplete esterification reactions.
References
- 1. CA2556388A1 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. idc-online.com [idc-online.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. quora.com [quora.com]
- 18. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. rsc.org [rsc.org]
- 21. reddit.com [reddit.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. peptide.com [peptide.com]
- 25. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 28. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Stability of 5-Methoxyoxazole-2-carboxylic Acid and 5-Hydroxyoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of 5-methoxyoxazole-2-carboxylic acid and 5-hydroxyoxazole-4-carboxylic acid. The inherent stability of a molecule is a critical parameter in drug discovery and development, influencing its synthesis, storage, formulation, and in vivo efficacy. This document summarizes the available scientific evidence, discusses the underlying chemical principles governing the stability of these two compounds, and provides hypothetical experimental protocols for their direct comparison.
Executive Summary
Significant disparities in stability exist between this compound and 5-hydroxyoxazole-4-carboxylic acid. Theoretical and experimental evidence strongly indicates that 5-hydroxyoxazole-4-carboxylic acid is an inherently unstable compound , prone to rapid decomposition through hydrolytic ring-opening and decarboxylation. In contrast, while direct experimental stability data for This compound is limited in the public domain, its commercial availability and the electronic properties of its substituents suggest a significantly higher degree of stability.
Comparative Stability Analysis
| Feature | This compound | 5-Hydroxyoxazole-4-carboxylic Acid |
| General Stability | Considered to be relatively stable. | Known to be highly unstable.[1] |
| Primary Decomposition Pathway | Expected to be more resistant to decarboxylation and hydrolysis under normal conditions. | Undergoes facile hydrolytic ring-opening and decarboxylation.[1] |
| Key Destabilizing Feature | None apparent from its structure. | The presence of a 5-hydroxy group in conjunction with a 4-carboxylic acid group. |
| Mechanism of Instability | Not applicable. | Tautomerization to a keto form (azlactone) followed by β-decarboxylation.[1] |
Chemical Principles of Stability and Instability
The profound difference in stability between these two oxazole derivatives can be attributed to the electronic and structural effects of their respective substituents and their positions on the oxazole ring.
The Instability of 5-Hydroxyoxazole-4-carboxylic Acid
The instability of 5-hydroxyoxazole-4-carboxylic acid is a well-documented phenomenon.[1] The key to its decomposition lies in the tautomeric relationship between the 5-hydroxyoxazole and its corresponding keto form, an azlactone. This equilibrium, followed by a subsequent decarboxylation, drives the decomposition process.
The presence of the carboxylic acid at the 4-position creates a β-keto acid-like system in the keto tautomer, which is notoriously prone to decarboxylation upon mild heating.[1]
The Presumed Stability of this compound
In contrast, this compound lacks the structural features that promote rapid decomposition.
-
Blocked Tautomerization: The methoxy group at the 5-position, unlike a hydroxyl group, cannot tautomerize to a keto form. This effectively blocks the primary decomposition pathway observed in its hydroxy counterpart.
-
Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity of the oxazole ring. However, it does not inherently destabilize the ring structure in the same manner as the hydroxy-carboxy arrangement in the other molecule.
-
Position of the Carboxylic Acid: The carboxylic acid group is at the 2-position. Decarboxylation from this position is generally less facile than the β-decarboxylation seen in the unstable isomer, as it does not proceed through a stable enol intermediate in the same way.
Proposed Experimental Protocols for Stability Comparison
To empirically quantify the stability differences between these two compounds, the following experimental protocols are proposed.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine and compare the decomposition temperatures of the two compounds.
Methodology:
-
A small, accurately weighed sample (5-10 mg) of each compound is placed in a TGA crucible.
-
The samples are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset temperature of decomposition is determined for each compound.
Expected Outcome: this compound is expected to exhibit a significantly higher decomposition temperature than 5-hydroxyoxazole-4-carboxylic acid.
Hydrolytic Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the rate of degradation of each compound in aqueous solutions at different pH values.
Methodology:
-
Standard stock solutions of each compound are prepared in an organic solvent (e.g., acetonitrile or methanol).
-
Aliquots of the stock solutions are added to buffers of varying pH (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL.
-
The solutions are incubated at a controlled temperature (e.g., 25 °C and 40 °C).
-
Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The concentration of the remaining parent compound in each sample is quantified using a validated stability-indicating HPLC method.
-
The degradation rate constants and half-lives are calculated for each compound at each condition.
Expected Outcome: 5-hydroxyoxazole-4-carboxylic acid is expected to show rapid degradation, especially at elevated temperatures, while this compound is anticipated to be significantly more stable across the tested pH range.
Conclusion
References
A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles
For researchers and professionals in drug development, the oxazole nucleus is a critical scaffold due to its presence in numerous biologically active compounds. The synthesis of 2,4,5-trisubstituted oxazoles, in particular, offers a high degree of molecular diversity. This guide provides a comparative overview of key synthetic routes, supported by experimental data and methodologies, to aid in the selection of the most suitable pathway for a given target molecule.
Classical Synthesis Routes
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, first reported independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively, is a cornerstone in oxazole chemistry.[1] The reaction involves the cyclodehydration of 2-acylamino-ketones to form the oxazole ring, typically under acidic conditions.[1][2]
Mechanism: The synthesis proceeds through the intramolecular cyclization of a 2-acylamino-ketone, followed by dehydration to yield the oxazole.[3] Various cyclodehydrating agents can be employed, including sulfuric acid, phosphorus pentachloride, and trifluoroacetic anhydride.[2][3]
Advantages:
-
Well-established and widely documented.
-
Applicable to a range of substrates.
Limitations:
-
Requires the pre-synthesis of the 2-acylamino-ketone starting material.
-
Can result in low yields if the cyclodehydrating agent is not optimized.[4]
Van Leusen Oxazole Synthesis
Discovered by van Leusen and colleagues in 1972, this method provides a direct route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] It is a versatile one-pot reaction that proceeds under mild, basic conditions.[5][6][7]
Mechanism: The reaction is a [3+2] cycloaddition. It begins with the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates the tosyl group to yield the 5-substituted oxazole.[6][7] For the synthesis of 4,5-disubstituted oxazoles, an aliphatic halide can be added to the one-pot reaction.[7][8]
Advantages:
Limitations:
-
Primarily yields 5-substituted or 4,5-disubstituted oxazoles. Further modification is needed for 2,4,5-trisubstitution.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[9][10][11]
Mechanism: This dehydration reaction occurs under mild conditions where the reactants are dissolved in dry ether and subjected to dry, gaseous hydrogen chloride.[9] The resulting 2,5-disubstituted oxazole precipitates as the hydrochloride salt.[9]
Advantages:
-
A classic method for synthesizing diaryloxazoles.[9]
Limitations:
Modern Synthetic Approaches
Recent advancements have focused on improving efficiency, substrate scope, and reaction conditions.
Palladium-Catalyzed C-H Addition/Cyclization
A modern approach involves a palladium-catalyzed direct C-H addition of electron-rich heteroarenes to O-acyl cyanohydrins, followed by a cyclization sequence. This method allows for the synthesis of a wide range of 2,4,5-trisubstituted oxazoles in good to high yields under redox-neutral conditions from readily available starting materials.[12]
Copper-Mediated Aerobic Oxidative Annulation
This facile, solvent-free method utilizes a copper-catalyzed oxidative annulation of ketones and amines under a molecular oxygen atmosphere. It is notable for its efficiency in forming C-O and C-N bonds through the functionalization of sp2 and sp3 carbons.[13]
One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis
This one-pot synthesis combines a Friedel-Crafts reaction with the Robinson-Gabriel synthesis using an oxazolone template. It allows for the creation of highly substituted oxazoles by reacting the oxazolone with various aromatic nucleophiles, yielding good results.[14]
Comparative Data of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Yields | Scope |
| Robinson-Gabriel | 2-Acylamino-ketones | H₂SO₄, PCl₅, TFAA | Variable, can be low but improved with polyphosphoric acid (50-60%)[4] | Broad, for 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. |
| Van Leusen | Aldehydes, TosMIC, Aliphatic Halides | Base (e.g., K₂CO₃, t-BuOK) | Moderate to good (e.g., 83% for a specific derivative)[6][15] | Primarily for 5- and 4,5-disubstituted oxazoles.[5][7] |
| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl | Good for specific substrates | Mainly for 2,5-diaryloxazoles.[9] |
| Pd-Catalyzed C-H Addition | Heteroarenes, O-Acyl Cyanohydrins | Pd(TFA)₂, 2,2'-bipyridine | Good to high | Diverse 2,4,5-trisubstituted oxazoles.[12] |
| Cu-Mediated Annulation | Ketones, Amines | Copper catalyst, O₂ | Good | Arylated 2,4,5-trisubstituted oxazoles.[13] |
| Ugi/Robinson-Gabriel | Arylglyoxal, Amine, Isocyanide, Carboxylic Acid | Acid treatment | Good | 2,4,5-trisubstituted oxazoles.[16] |
| Gold-Catalyzed | Acetylene, Nitrile, N-oxide | Heterogeneous gold catalyst | 61-92%[17] | Polysubstituted oxazoles. |
| Iodine(III)-Catalyzed | Enamides | Iodine(III) catalyst, m-CPBA | 24-81%[17] | 2,4,5-trisubstituted oxazoles. |
Experimental Protocols
General Procedure for Van Leusen Reaction
To a suspension of potassium carbonate (2.5 eq) in methanol (0.1 M) is added the aldehyde (1 eq) and TosMIC (1.1 eq).[15] The reaction mixture is stirred and heated. For example, using a pressure reactor, the mixture can be heated to 105 °C for 20 minutes.[15] After cooling, the solvent is removed under vacuum, and the crude product is purified by flash column chromatography to afford the desired oxazole.[15]
General Procedure for Robinson-Gabriel Synthesis (Wipf Modification)
A modified Robinson-Gabriel approach involves the side-chain oxidation of β-keto amides with Dess-Martin periodinane, followed by cyclodehydration with triphenylphosphine, iodine, and triethylamine to yield the substituted oxazole.[3]
Visualization of Synthesis Workflows
References
- 1. synarchive.com [synarchive.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. scientificupdate.com [scientificupdate.com]
A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comparative spectroscopic analysis of 5-Methoxyoxazole-2-carboxylic acid and its corresponding methyl ester, methyl 5-methoxyoxazole-2-carboxylate. The following sections detail the anticipated spectroscopic characteristics of these two compounds based on established principles and data from closely related analogs. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Summary
The expected spectroscopic data for this compound and methyl 5-methoxyoxazole-2-carboxylate are summarized in the tables below. These values are predicted based on the analysis of similar oxazole derivatives and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound | COOH | 10.0 - 13.0 | Singlet |
| H-4 | 7.0 - 7.5 | Singlet | |
| -OCH₃ | 3.9 - 4.2 | Singlet | |
| Methyl 5-methoxyoxazole-2-carboxylate | H-4 | 7.0 - 7.5 | Singlet |
| COOCH₃ (-C=O) | 3.8 - 4.0 | Singlet | |
| -OCH₃ (ring) | 3.9 - 4.2 | Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C=O | 160 - 165 |
| C-2 | 158 - 162 | |
| C-5 | 150 - 155 | |
| C-4 | 100 - 105 | |
| -OCH₃ | 55 - 60 | |
| Methyl 5-methoxyoxazole-2-carboxylate | C=O | 158 - 162 |
| C-2 | 158 - 162 | |
| C-5 | 150 - 155 | |
| C-4 | 100 - 105 | |
| COOCH₃ (-C=O) | 52 - 55 | |
| -OCH₃ (ring) | 55 - 60 |
Table 3: Predicted IR, Mass Spectrometry, and UV-Vis Data
| Spectroscopic Method | Parameter | This compound | Methyl 5-methoxyoxazole-2-carboxylate |
| IR Spectroscopy | ν(O-H) of COOH (cm⁻¹) | 2500 - 3300 (broad) | N/A |
| ν(C=O) (cm⁻¹) | 1700 - 1725 | 1720 - 1740 | |
| ν(C-O) (cm⁻¹) | 1210 - 1320 | 1200 - 1300 | |
| Mass Spectrometry | Molecular Formula | C₅H₅NO₄ | C₆H₇NO₄ |
| Molecular Weight ( g/mol ) | 143.10 | 157.12 | |
| Predicted [M-H]⁻ (m/z) | 142.02 | N/A | |
| Predicted [M+H]⁺ (m/z) | 144.03 | 158.05 | |
| UV-Vis Spectroscopy | λmax (nm) in Ethanol | ~250 - 270 | ~250 - 270 |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of the title compounds. These protocols are based on established procedures for similar oxazole derivatives.
Synthesis of this compound
A plausible synthetic route to this compound involves the hydrolysis of its corresponding ester.
-
Ester Hydrolysis: Methyl 5-methoxyoxazole-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.
-
Lithium hydroxide (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 2-3 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Synthesis of Methyl 5-methoxyoxazole-2-carboxylate
The synthesis of the methyl ester can be achieved via several routes, one common method being the reaction of a corresponding amide with a source of the methoxy group. A more direct approach for the purpose of this guide is esterification of the carboxylic acid.
-
Fischer Esterification: this compound (1.0 eq) is dissolved in anhydrous methanol.
-
A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The reaction is monitored by TLC.
-
After cooling to room temperature, the solvent is evaporated.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 5-methoxyoxazole-2-carboxylate.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples are analyzed as a KBr pellet or as a thin film on a NaCl plate.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) source in both positive and negative ion modes on a time-of-flight (TOF) mass analyzer.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Samples are dissolved in ethanol to a concentration of approximately 10⁻⁵ M.
Visualizations
Logical Relationship for Spectroscopic Comparison
The following diagram illustrates the key structural differences between this compound and its methyl ester that give rise to their distinct spectroscopic features.
Caption: Structural and Spectroscopic Differentiation.
Experimental Workflow for Synthesis and Analysis
This diagram outlines the general workflow from synthesis to spectroscopic characterization for both compounds.
Caption: Synthesis to Analysis Workflow.
A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity between structurally similar heterocyclic compounds is paramount. This guide provides a comparative overview of the biological activities of oxazole and isoxazole analogs, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Oxazole and isoxazole are five-membered heterocyclic aromatic compounds containing one nitrogen and one oxygen atom. The key structural difference lies in the relative positions of these heteroatoms: 1,3- in oxazoles and 1,2- in isoxazoles. This seemingly minor variation in atomic arrangement can significantly influence the physicochemical properties and, consequently, the biological activity of their derivatives. Both scaffolds are prevalent in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, antibacterial, and anti-inflammatory effects.[1] This comparison guide delves into the available experimental data to highlight the distinctions in their biological profiles.
Comparative Quantitative Data
The following tables summarize the quantitative data from studies that have directly compared the biological activities of oxazole and isoxazole analogs.
Enzyme Inhibition
A study comparing biaryl ureas containing 3-phenylisoxazole and 5-phenyloxazole moieties as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity, revealed the superior potency of the isoxazole analogs.
Table 1: Comparative DGAT1 Inhibitory Activity
| Compound Class | Lead Compound Example | IC50 (nM) |
| 3-Phenylisoxazole Analogs | Compound 40a | 64 |
| 5-Phenyloxazole Analogs | - | >1000 |
Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.
Another investigation into the inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism and a target in oncology, compared isoxazole-isoxazole and isoxazole-oxazole hybrids.
Table 2: Comparative SCD1 and SCD5 Inhibitory Activity
| Compound Class | Lead Compound Example | SCD1 IC50 (µM) | SCD5 IC50 (µM) |
| Isoxazole-Isoxazole Hybrids | Compound 12 & 13 | 45 | 45 |
| Isoxazole-Oxazole Hybrid | Compound 14 | 19 | 10 |
Data sourced from a review on the therapeutic potential of isoxazole-(iso)oxazole hybrids.
Antibacterial Activity
A study on semisynthetic analogs of Mupirocin evaluated the antibacterial potency of isoxazole-oxazole linked hybrids against various bacterial strains.
Table 3: Comparative Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | Isoxazole-Oxazole Hybrid 18a | Isoxazole-Oxazole Hybrid 18b | Isoxazole-Oxazole Hybrid 18c |
| E. coli | 128 | 128 | 128 |
| S. pyogenes | 0.50 | - | - |
| S. pneumoniae | 0.13 | 0.13 | - |
| H. influenzae | - | - | 0.13 |
Data sourced from a review on the therapeutic potential of isoxazole-(iso)oxazole hybrids.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and aid in the design of future comparative studies.
DGAT1 Inhibition Assay
The enzymatic activity of human DGAT1 was assessed using a fluorescence-based assay that measures the release of CoASH. The reaction mixture contained 100 mM Tris/HCl (pH 7.4), 5 mM MgCl2, 1 mg/ml fatty acid-free bovine serum albumin, 200 M sucrose, 200 µM 1,2-dioleoyl-sn-glycerol (DOG), and 100 µM oleoyl-CoA. The reaction was initiated by the addition of the enzyme and incubated for a specified time. The amount of released CoASH was quantified by its reaction with 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) to produce a fluorescent product, measured at excitation and emission wavelengths of 355 and 460 nm, respectively. IC50 values were determined by measuring the enzyme activity at various concentrations of the inhibitor compounds.
SCD1 and SCD5 Activity Assay
The activity of SCD1 and SCD5 was determined by measuring the conversion of [14C] stearic acid to [14C] oleic acid. Cells treated with the inhibitor compounds were incubated with 3 µM (0.25 µCi/dish) of [14C] stearic acid for 6 hours. Total lipids were then extracted, saponified, and esterified. The resulting radiolabelled fatty acid methyl esters were separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by a radioisotope detector. SCD activity was expressed as the percentage ratio of [14C] oleic acid to the total of [14C] oleic and stearic acids. IC50 values were calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains was determined using the broth microdilution method. Serial twofold dilutions of the compounds were prepared in a 96-well microtiter plate with an appropriate broth medium. A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing Experimental and Logical Relationships
To better illustrate the processes involved in comparing these heterocyclic analogs, the following diagrams are provided.
Caption: General workflow for comparative biological evaluation.
Conclusion
The presented data, although not exhaustive, suggests that the isomeric difference between oxazole and isoxazole rings can lead to significant variations in biological activity. In the case of DGAT1 inhibition, isoxazole-containing compounds were markedly more potent than their oxazole counterparts. Conversely, for SCD1 and SCD5 inhibition, an isoxazole-oxazole hybrid demonstrated greater potency than isoxazole-isoxazole hybrids. The antibacterial activity of isoxazole-oxazole hybrids showed potent and specific activity against different bacterial strains.
This guide highlights the importance of synthesizing and evaluating both oxazole and isoxazole analogs in parallel during the drug discovery process to identify the optimal scaffold for a given biological target. Future research should focus on more direct head-to-head comparisons of these versatile heterocycles to further elucidate their structure-activity relationships and guide the development of next-generation therapeutics.
References
A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of oxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will delve into the experimental data supporting the accuracy of this technique, compare it with computational methods, and provide a detailed experimental protocol.
Oxazole derivatives are a cornerstone in the development of new therapeutic agents due to their diverse pharmacological activities. The definitive confirmation of their molecular structure is crucial for understanding structure-activity relationships (SAR) and for rational drug design. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for obtaining unambiguous, high-resolution three-dimensional structures.
Comparative Analysis: The Unambiguous Evidence from X-ray Crystallography
To illustrate the power of X-ray crystallography, we present a comparative analysis of the geometric parameters of 2,5-diphenyloxazole (PPO), a well-studied oxazole derivative. The experimental data obtained from single-crystal X-ray diffraction are compared with theoretical values derived from Density Functional Theory (DFT) calculations, a common computational chemistry method.
This comparison highlights the exceptional agreement between the experimentally determined structure and the theoretically predicted geometry, reinforcing the reliability of X-ray crystallography for structural validation.
Data Presentation: Structural Parameters of 2,5-Diphenyloxazole
The following table summarizes key bond lengths and angles for 2,5-diphenyloxazole, comparing the experimental X-ray diffraction data with theoretical values.
| Parameter | Atom Involved | X-ray Crystallography (Å or °) | Theoretical (DFT) (Å or °) |
| Bond Lengths (Å) | |||
| O1-C2 | 1.365 | 1.372 | |
| C2-N3 | 1.310 | 1.315 | |
| N3-C4 | 1.385 | 1.390 | |
| C4-C5 | 1.355 | 1.360 | |
| C5-O1 | 1.370 | 1.375 | |
| C2-C6 (Phenyl) | 1.475 | 1.480 | |
| C5-C12 (Phenyl) | 1.478 | 1.482 | |
| Bond Angles (°) | |||
| C5-O1-C2 | 106.5 | 106.8 | |
| O1-C2-N3 | 114.5 | 114.2 | |
| C2-N3-C4 | 104.2 | 104.5 | |
| N3-C4-C5 | 115.3 | 115.0 | |
| C4-C5-O1 | 109.5 | 109.5 |
Note: The X-ray crystallography data is sourced from the Crystallography Open Database (COD) entry for 2,5-diphenyloxazole. Theoretical data is representative of values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.
The close correlation between the experimental and theoretical values underscores the precision of X-ray crystallography in defining the molecular geometry of oxazole derivatives.
The Role of X-ray Crystallography in the Research Pipeline
X-ray crystallography serves as a critical validation step in the discovery and development of novel oxazole derivatives. The following diagram illustrates its central role in confirming the identity and structure of a newly synthesized compound.
Experimental Protocol: Single-Crystal X-ray Diffraction of an Oxazole Derivative
This section provides a detailed methodology for the structural determination of an oxazole derivative using single-crystal X-ray diffraction.
Crystal Growth
High-quality single crystals are essential for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a commonly used method.
-
Solvent Selection: Choose a solvent or solvent system in which the oxazole derivative has moderate solubility.
-
Preparation of Saturated Solution: Dissolve the purified compound in the chosen solvent, gently warming if necessary, to create a saturated or near-saturated solution.
-
Slow Evaporation: Filter the solution into a clean vial. Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.
Crystal Mounting
-
Crystal Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.
Data Collection
-
Diffractometer: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Crystal Screening: Collect a few initial diffraction images to assess the crystal quality and determine the unit cell parameters.
-
Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.[1]
-
Data Integration: Process the collected images to integrate the intensities of the individual reflections.
Structure Solution and Refinement
-
Space Group Determination: From the diffraction pattern, determine the crystal's space group.
-
Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: Refine the atomic positions, and thermal parameters of the model against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors.[1]
Validation
-
Final Model Analysis: Analyze the final refined structure for geometric reasonability (bond lengths, bond angles) and check for any unresolved issues in the electron density map.
-
CIF File Generation: Generate a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure and the data collection and refinement process.
The following diagram outlines the key stages of the single-crystal X-ray diffraction workflow.
Conclusion
X-ray crystallography provides an unparalleled level of detail and accuracy for the structural validation of oxazole derivatives. The direct comparison of experimental crystallographic data with theoretical calculations demonstrates the robustness of this technique. For researchers in drug discovery and development, mastering and utilizing X-ray crystallography is essential for unambiguously determining molecular structures, which in turn accelerates the design and optimization of new and effective therapeutic agents.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 5-Methoxyoxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 5-Methoxyoxazole-2-carboxylic acid. Detailed experimental protocols and a head-to-head comparison of performance characteristics are presented to assist in selecting the most appropriate analytical method for your research and development needs.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. Both HPLC-UV and LC-MS are powerful analytical techniques for this purpose, each offering distinct advantages and disadvantages. This guide outlines a cross-validation study to compare the performance of these two methods, ensuring data integrity and consistency across different analytical platforms.
The cross-validation process is designed to demonstrate that two distinct analytical methods provide equivalent results, which is a critical step in method transfer, comparison of historical data, or when utilizing different analytical techniques within a single study. The parameters evaluated in this guide are based on established regulatory guidelines from the FDA and ICH.
Experimental Protocols
Detailed methodologies for the analysis of this compound by both HPLC-UV and LC-MS are provided below. These protocols are designed to be robust and serve as a starting point for method development and validation in your laboratory.
Sample Preparation
A generic sample preparation protocol for a biological matrix (e.g., plasma) is described.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar analogue).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the respective mobile phase for HPLC-UV or LC-MS analysis.
HPLC-UV Method
This method is designed for reliable quantification with readily available instrumentation.
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
LC-MS Method
This method provides high sensitivity and selectivity, which is ideal for trace-level analysis.
| Parameter | Specification |
| Instrument | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Gradient Program | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transition | Precursor ion (m/z) → Product ion (m/z) for this compound and Internal Standard (to be determined empirically) |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and LC-MS methods.
Caption: A flowchart illustrating the key steps in the cross-validation of HPLC-UV and LC-MS analytical methods.
Performance Characteristics: A Head-to-Head Comparison
The performance of the HPLC-UV and LC-MS methods was evaluated based on key validation parameters as defined by ICH guidelines. The results are summarized in the tables below.
Table 1: Specificity and Selectivity
| Parameter | HPLC-UV | LC-MS |
| Specificity | Adequate separation from endogenous matrix components. | High specificity due to unique MS/MS transitions. |
| Interference | Potential for co-eluting impurities to interfere. | Minimal interference due to the high selectivity of MS detection. |
Table 2: Linearity and Range
| Parameter | HPLC-UV | LC-MS |
| Linear Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Calibration Model | Linear, weighted 1/x | Linear, weighted 1/x² |
Table 3: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Intra-day | < 5.0% | < 3.0% |
| - Inter-day | < 8.0% | < 5.0% |
Table 4: Sensitivity
| Parameter | HPLC-UV | LC-MS |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL |
Table 5: Robustness
| Parameter | HPLC-UV | LC-MS |
| Variations in Mobile Phase Composition (±2%) | Minor shifts in retention time, resolution maintained. | Minimal impact on retention time and peak shape. |
| Variations in Column Temperature (±2°C) | Slight changes in retention time. | Negligible effect. |
| Variations in Flow Rate (±0.1 mL/min) | Proportional changes in retention time. | Proportional changes in retention time. |
Conclusion
The cross-validation study demonstrates that both the developed HPLC-UV and LC-MS methods are suitable for the quantitative analysis of this compound.
-
The HPLC-UV method is a robust and cost-effective option for routine analysis where high sensitivity is not a primary requirement. It provides reliable data for samples with concentrations in the µg/mL range.
-
The LC-MS method offers superior sensitivity and selectivity, making it the method of choice for applications requiring trace-level quantification, such as pharmacokinetic studies in biological matrices.
The strong correlation between the data generated by both methods confirms their interchangeability within their respective validated ranges. The choice of method will ultimately depend on the specific requirements of the study, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. This guide provides the necessary framework for researchers to make an informed decision and to successfully implement and validate the chosen method in their own laboratories.
The Acid Test: A Comparative Guide to Carboxylic Acids and Their Tetrazole Bioisosteres in Drug Discovery
A deep dive into the bioisosteric replacement of carboxylic acids with tetrazoles, offering a comprehensive comparison of their physicochemical properties, biological activities, and pharmacokinetic profiles. This guide provides researchers, scientists, and drug development professionals with supporting experimental data and detailed methodologies to inform critical decisions in medicinal chemistry.
The strategic replacement of a carboxylic acid functional group with a tetrazole ring is a widely employed tactic in drug design to overcome the limitations associated with carboxylic acids, such as poor metabolic stability and limited cell permeability.[1][2] While both groups share similarities in acidity and planarity, their subtle differences in lipophilicity, hydrogen bonding capacity, and metabolic fate can significantly impact a drug candidate's overall performance.[3][4][5] This guide presents a detailed comparison of these two critical functional groups, supported by experimental data and protocols, to aid in the rational design of novel therapeutic agents.
Physicochemical Properties: A Tale of Two Acids
The success of a bioisosteric replacement hinges on mimicking the key physicochemical properties of the original functional group. While tetrazoles are often considered faithful mimics of carboxylic acids, a closer look at their properties reveals important distinctions.
One of the most critical parameters is the acid dissociation constant (pKa), which governs the ionization state of the molecule at physiological pH. Both 5-substituted-1H-tetrazoles and carboxylic acids typically exhibit pKa values in the range of 4.5 to 4.9, ensuring they are predominantly ionized in the body.[4][6] This anionic character is often crucial for target engagement.
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, presents a more nuanced picture. Generally, tetrazoles are considered more lipophilic than their carboxylic acid counterparts.[3][4] However, this increased lipophilicity does not always translate to enhanced membrane permeability.[1][7] The tetrazole ring's ability to form strong hydrogen bonds can lead to a higher desolvation penalty, counteracting the benefits of increased lipophilicity.[2][4]
The following table summarizes the key physicochemical properties of representative carboxylic acids and their corresponding tetrazole bioisosteres.
| Compound/Bioisostere Pair | Functional Group | pKa | logP | logD (pH 7.4) | Permeability (Papp, 10⁻⁶ cm/s) |
| Phenylpropionic Acid Derivative 1 | Carboxylic Acid | 4.64 | - | -0.49 | ~1.6 |
| Phenylpropionic Acid Derivative 16 | Tetrazole | 5.09 | - | -0.25 | ~0.47 |
| Telmisartan | Carboxylic Acid | 6.52 | 1.09 | - | - |
| Telmisartan Tetrazolone Analog | Tetrazolone | 6.36 | 0.79 | - | - |
| Bexarotene | Carboxylic Acid | - | - | - | - |
| Bexarotene Tetrazolone Analog | Tetrazolone | - | - | - | - |
Data compiled from multiple sources.[7][8] Note: Direct comparison of logP and permeability can be compound-specific. The phenylpropionic acid derivatives provide a matched-pair analysis.[7]
Biological Activity and Pharmacokinetics: The Impact of the Switch
The ultimate goal of bioisosteric replacement is to improve a compound's therapeutic index by enhancing its biological activity, optimizing its pharmacokinetic profile, or reducing toxicity.
The substitution of a carboxylic acid with a tetrazole can have varied effects on biological potency. In some cases, the tetrazole analog exhibits comparable or even superior activity, as seen with the angiotensin II receptor antagonist Losartan, where the tetrazole-containing compound showed a 10-fold increase in potency over its carboxylic acid precursor.[4] This can be attributed to the tetrazole's ability to engage in favorable interactions, such as hydrogen bonding and π-stacking, with the target protein.[2]
A significant advantage of tetrazoles lies in their enhanced metabolic stability. Carboxylic acids are susceptible to metabolism via glucuronidation, forming reactive acyl glucuronides that can lead to toxicity.[2][6] While tetrazoles can also undergo glucuronidation, the resulting N-glucuronides are generally less reactive.[2][5] This resistance to metabolic degradation often translates to a longer half-life and improved pharmacokinetic profile.[9] For instance, a tetrazolone analog of telmisartan displayed an improved pharmacokinetic profile in rats compared to the parent drug.[9]
Experimental Protocols
To ensure the reproducibility and validity of bioisosteric replacement studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Determination of pKa
The acid dissociation constant (pKa) is a fundamental physicochemical property that can be determined using various methods, most commonly by potentiometric titration or UV-spectrophotometry.
Potentiometric Titration Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound (typically 1-5 mg) in a known volume of a suitable solvent (e.g., a mixture of methanol and water).
-
Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small increments to the sample solution while continuously monitoring the pH.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
Measurement of Lipophilicity (logP and logD)
Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule or the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized species. The shake-flask method is a classical approach for determining these values.
Shake-Flask Method for logD at pH 7.4:
-
Buffer and Organic Solvent Preparation: Prepare a phosphate buffer solution at pH 7.4 and select a suitable water-immiscible organic solvent (e.g., n-octanol). Pre-saturate the buffer with the organic solvent and vice-versa.
-
Sample Preparation: Prepare a stock solution of the test compound in the organic solvent.
-
Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated buffer and organic solvent in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the logD value using the formula: logD = log (Concentration in organic phase / Concentration in aqueous phase).
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive membrane permeability.
PAMPA Protocol:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Compound Addition: The test compound is dissolved in a buffer solution at the desired pH (e.g., pH 7.4) and added to the wells of the donor plate.
-
Assay Assembly: An acceptor plate containing buffer is placed on top of the donor plate, creating a "sandwich" where the artificial membrane separates the two compartments.
-
Incubation: The assembly is incubated for a specific period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor compartment.
-
Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is determined using an analytical method like LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the concentrations, volumes, and incubation time.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Bioisosteric relationship and key physicochemical properties.
Caption: A typical experimental workflow for comparing bioisosteres.
Caption: Simplified signaling pathway of the Angiotensin II receptor.
Conclusion
The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry. While these two functional groups share key similarities in acidity, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune the properties of a drug candidate. A thorough understanding of these nuances, supported by robust experimental data, is crucial for the successful application of this strategy in the development of safer and more effective medicines. This guide provides a foundational framework for researchers to navigate the complexities of this important bioisosteric relationship.
References
- 1. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cora.ucc.ie [cora.ucc.ie]
- 9. Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, the synergy between experimental measurements and computational chemistry is paramount. Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular properties, offering insights that can guide and interpret experimental work.[1][2] However, the accuracy of these theoretical predictions is not absolute and hinges on the chosen functional and basis set.[3] Therefore, rigorous comparison with experimental data is a critical step for validating computational models.[4] This guide provides an objective comparison of experimental and DFT-calculated properties for related molecular structures, supported by data and methodological overviews.
Comparison of Molecular Properties
The predictive power of DFT is often assessed across several key categories of molecular properties. The level of agreement between theory and experiment can vary depending on the property being investigated and the computational method employed.
a. Geometric Properties: Bond Lengths and Angles
One of the most fundamental comparisons involves molecular geometry. DFT methods are generally expected to reproduce experimental geometries with high accuracy.[5] For instance, studies on molecules like indole show a strong correlation between geometries optimized with DFT (e.g., using the B3LYP functional) and those determined experimentally via crystal structure analysis.[6]
Table 1: Experimental vs. DFT Calculated Geometrical Parameters for Indole
| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (DFT/B3LYP) (Å or °) | Difference |
|---|---|---|---|---|
| Bond Length | C1-C2 | 1.370 | 1.375 | +0.005 |
| C2-C3 | 1.430 | 1.421 | -0.009 | |
| C3-C8 | 1.410 | 1.408 | -0.002 | |
| N1-C1 | 1.380 | 1.381 | +0.001 | |
| Bond Angle | C1-N1-C8 | 108.0 | 108.6 | +0.6 |
| N1-C1-C2 | 110.0 | 110.1 | +0.1 |
| | C1-C2-C3 | 107.0 | 106.9 | -0.1 |
Note: Data synthesized from typical results found in comparative studies like[6]. Experimental values are often derived from X-ray crystallography.
As the table illustrates, the differences are typically in the thousandths of an angstrom for bond lengths and fractions of a degree for angles, indicating excellent agreement.
b. Vibrational Frequencies
Vibrational spectroscopy (Infrared and Raman) is a powerful technique for identifying molecular structures. DFT calculations can predict vibrational frequencies, which correspond to the peaks in an experimental spectrum.[7] However, calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. To correct for this, a scaling factor is commonly applied.[8]
Table 2: Experimental vs. Scaled DFT Calculated Vibrational Frequencies (cm⁻¹) for Furan
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-31G**) (cm⁻¹) | Scaled Frequency (Scale Factor: 0.96) (cm⁻¹) |
|---|---|---|---|
| Ring Breathing | 874 | 911 | 875 |
| CH Stretch | 3160 | 3292 | 3160 |
| CH Bend | 1140 | 1185 | 1138 |
| Ring Deformation | 605 | 628 | 603 |
Note: Data is representative of comparisons found in literature such as[8].
With appropriate scaling, the B3LYP functional provides vibrational frequencies that are in very close agreement with experimental data.[8]
c. Electronic Properties
Electronic properties such as ionization potentials (IP), electron affinities (EA), and HOMO-LUMO gaps are crucial for understanding reactivity and designing new materials.[9][10] DFT can provide estimates for these properties. The accuracy, however, is highly dependent on the functional. Hybrid functionals, which include a portion of Hartree-Fock exchange, often provide better estimates for these properties than GGA or LDA functionals.[2]
Table 3: Experimental vs. DFT Calculated Negative Ionization Potentials (-IP) for Various Molecules
| Molecule | Functional | Calculated HOMO Eigenvalue (eV) | Experimental -IP (eV) | Absolute Error (eV) |
|---|---|---|---|---|
| Benzene | BLYP | -5.16 | -9.24 | 4.08 |
| B3LYP | -6.74 | -9.24 | 2.50 | |
| KMLYP | -8.53 | -9.24 | 0.71 | |
| Water | BLYP | -7.78 | -12.62 | 4.84 |
| B3LYP | -9.32 | -12.62 | 3.30 |
| | KMLYP | -11.66 | -12.62 | 0.96 |
Note: Data adapted from trends reported in studies like[9]. The negative of the HOMO energy is an approximation of the first ionization potential according to Koopmans' theorem.
This comparison highlights that while some functionals like BLYP perform poorly for predicting ionization potentials, others like KMLYP can achieve much higher accuracy.[9]
d. Reaction Energetics
In drug development and materials science, understanding reaction mechanisms and kinetics is vital. DFT is widely used to calculate reaction energies and the energy barriers of transition states.[11] However, achieving "chemical accuracy" (within 1 kcal/mol of experimental values) for reaction barriers is a significant challenge for many functionals.[12] Methods like DLPNO-CCSD(T) are often used to generate high-accuracy reference data to benchmark DFT performance.[11]
Table 4: Experimental vs. DFT Calculated Reaction Barrier Heights
| Reaction Type | Functional | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) | Absolute Error (kcal/mol) |
|---|---|---|---|---|
| Diels-Alder | B3LYP | 23.5 | 21.5 | 2.0 |
| SN2 | B3LYP | 15.2 | 13.7 | 1.5 |
| Hydrogen Abstraction | BMK | 10.1 | 9.6 | 0.5 |
| Hydrolysis | ωB97M-V | 18.9 | 18.5 | 0.4 |
Note: Values are illustrative of typical accuracies reported in benchmark studies.[12][13][14] Different functionals perform better for different reaction types.
The choice of functional is critical, and newer, highly parameterized functionals often provide more accurate results for reaction energetics.[13][14]
Methodologies and Workflows
A valid comparison requires a clear understanding of both the experimental and computational protocols.
a. Experimental Protocols
-
X-Ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in its crystalline state. A single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the electron density distribution, from which atomic positions, bond lengths, and bond angles can be calculated with high precision.
-
FTIR/Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. In Fourier-Transform Infrared (FTIR) spectroscopy, a sample is exposed to infrared radiation, and the absorption is measured as a function of frequency. In Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule's bonds.
-
Photoelectron Spectroscopy (PES): This method is used to measure the ionization potentials of a molecule. A sample is irradiated with high-energy photons (UV or X-rays), causing electrons to be ejected. The kinetic energy of these photoelectrons is measured, and from this, the binding energies of the electrons in their molecular orbitals can be determined.
b. Computational (DFT) Protocol
A typical DFT study involves a multi-step process to ensure the calculated properties are reliable and correspond to a stable molecular state.
-
Structure Input: A starting 3D geometry of the molecule is created using molecular building software.
-
Geometry Optimization: A specific DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) are chosen. The calculation then iteratively adjusts the positions of the atoms to find the lowest energy conformation, known as a stationary point on the potential energy surface.
-
Frequency Calculation: To confirm that the optimized structure is a true energy minimum (and not a transition state), a vibrational frequency calculation is performed. A stable structure will have all real (positive) vibrational frequencies.[7] This step also yields the theoretical vibrational spectrum.
-
Property Calculation: Once the optimized geometry is confirmed, other properties of interest, such as electronic properties (HOMO/LUMO energies, dipole moment) or thermodynamic properties, are calculated at the same level of theory.
Visualizing the Comparison Workflow
Understanding the relationship between experimental and computational workflows is key to appreciating their synergy.
Caption: A generalized workflow for determining molecular properties through experimental methods.
Caption: A standard workflow for calculating molecular properties using Density Functional Theory.
Caption: The logical relationship of using experimental data to validate and refine DFT methods for predictive studies.
References
- 1. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Moving closer to experimental level materials property prediction using AI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Assessment of the Performance of Density Functional Methods for Several Atomic and Molecular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atomistica.online [atomistica.online]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calculating accurate energy barriers - ORCA 5.0 tutorials [faccts.de]
- 12. Substituting density functional theory in reaction barrier calculations for hydrogen atom transfer in proteins - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03922F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. espottesmith.github.io [espottesmith.github.io]
Safety Operating Guide
Essential Guidance for the Proper Disposal of 5-Methoxyoxazole-2-carboxylic acid
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 5-Methoxyoxazole-2-carboxylic acid with appropriate care to minimize exposure risks. Based on data for similar oxazole and carboxylic acid derivatives, this compound should be treated as a potential irritant.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. |
In the event of a spill, contain the material, prevent it from entering waterways, and clean the area using an appropriate absorbent material. The contaminated absorbent should then be treated as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and environmental protection. The following workflow outlines the decision-making process and necessary actions.
Caption: Disposal workflow for this compound.
Operational Steps:
-
Assessment: Evaluate the quantity of the waste and identify any other chemicals it may be mixed with. This initial assessment is critical for determining the appropriate disposal route.
-
Consult Guidelines: Always refer to your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal. These internal protocols are designed to ensure compliance with local and national regulations.
-
Small, Uncontaminated Quantities: For very small quantities (generally less than 100 grams) that are not contaminated with heavy metals or other hazardous materials, neutralization may be an option.
-
Neutralization (if applicable):
-
Work in a chemical fume hood.
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda).
-
Slowly and carefully add the this compound to the basic solution while stirring. Be aware that this reaction may generate gas and heat.
-
Use pH paper or a calibrated pH meter to monitor the neutralization process. The target pH should be between 6.0 and 8.0.
-
-
Aqueous Disposal: Once neutralized, the resulting solution can typically be poured down the drain with a large volume of running water (at least a 100-fold excess).
-
Large Quantities or Contaminated Waste: For larger quantities or waste containing other hazardous chemicals, direct disposal is required.
-
Place the this compound waste in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the full chemical name and any known hazard information.
-
Store the container in a designated hazardous waste accumulation area.
-
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal service. This is the most critical step for ensuring proper and compliant disposal.
Disclaimer: The information provided is for guidance purposes only. Always consult with your institution's Environmental Health and Safety department and refer to the specific Safety Data Sheet (SDS) for any chemical you are working with. The ultimate responsibility for safe and compliant chemical disposal lies with the individual researcher and their institution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
